molecular formula C10H11N3S B13625599 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

カタログ番号: B13625599
分子量: 205.28 g/mol
InChIキー: BDIXVVVJXIHFDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H11N3S

分子量

205.28 g/mol

IUPAC名

5-(3-methylsulfanylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H11N3S/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)

InChIキー

BDIXVVVJXIHFDR-UHFFFAOYSA-N

正規SMILES

CSC1=CC=CC(=C1)C2=CC(=NN2)N

製品の起源

United States

Foundational & Exploratory

Technical Synthesis Guide: 5-(3-Methylsulfanyl-phenyl)-1H-pyrazol-3-amine

[1]

Executive Summary & Strategic Rationale

This technical guide details the synthesis of 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine (also designated as 5-(3-methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine).[1] This molecular scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Aurora kinase, JAK, and CDK inhibitors). The 3-amino-5-arylpyrazole motif functions as a hinge-binding region, mimicking the adenine ring of ATP.[1]

Synthetic Strategy: We will utilize a convergent


-ketonitrile route1

  • Regiocontrol: The condensation dictates the position of the aryl group relative to the amine.[1]

  • Scalability: Reagents are inexpensive and the steps avoid heavy metal catalysts.[1]

  • Purity: The intermediates are generally crystalline, minimizing chromatographic burden.[1]

Retrosynthetic Analysis

The synthesis disconnects the pyrazole ring into two primary components: the hydrazine unit and a 3-carbon electrophile (the

RetrosynthesisTargetTarget:5-(3-(methylthio)phenyl)-1H-pyrazol-3-amineIntermediateIntermediate:3-(3-(methylthio)phenyl)-3-oxopropanenitrile(β-ketonitrile)Target->IntermediateCyclocondensation(N2H4)HydrazineReagent:Hydrazine HydrateTarget->HydrazineSM1Starting Material 1:Methyl 3-(methylthio)benzoateIntermediate->SM1Claisen-typeCondensationSM2Starting Material 2:AcetonitrileIntermediate->SM2+ Base (NaH)

Figure 1: Retrosynthetic logic flow from target aminopyrazole to commercially available ester precursors.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-oxo-3-(3-(methylthio)phenyl)propanenitrile

This step involves a crossed Claisen condensation between an ester and the anion of acetonitrile.[1]

Reaction Scheme: 3-MeS-C6H4-COOMe + CH3CN + NaH → 3-MeS-C6H4-C(O)CH2CN + MeOH[1]

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Parameter
Methyl 3-(methylthio)benzoate 1.0 Electrophile Must be dry (water <0.05%)
Acetonitrile 2.5 Nucleophile/Solvent Anhydrous; excess drives equilibrium
Sodium Hydride (60% in oil) 1.5 Base Wash with hexane if oil interferes

| Toluene (or THF) | Solvent | Medium | Anhydrous; Toluene allows higher reflux T |

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Activation: Charge NaH (1.5 equiv) into the flask. Optional: Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles.[1] Suspend NaH in anhydrous Toluene (10 mL/g of ester).

  • Nucleophile Formation: Heat the suspension to 80°C. Add anhydrous Acetonitrile (2.5 equiv) dropwise. Note: Acetonitrile anion formation is slow; heating is essential.

  • Condensation: Add Methyl 3-(methylthio)benzoate (1.0 equiv) dropwise over 30 minutes. The solution will likely turn yellow/orange and become viscous as the enolate salt precipitates.[1]

  • Completion: Reflux at 100-110°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] Disappearance of the ester spot indicates completion.[1]

  • Workup (Critical):

    • Cool to 0°C.[1]

    • Quench: Slowly add water. The sodium salt of the product is water-soluble.

    • Separation: Wash the aqueous layer with diethyl ether to remove unreacted ester/mineral oil.[1]

    • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 3–4.[1] The

      
      -ketonitrile will precipitate or oil out.[1]
      
    • Extraction: Extract with Ethyl Acetate (3x).[1] Dry over Na2SO4 and concentrate.

    • Yield: Expect 75–85% as a solid or viscous oil.[1]

Step 2: Cyclization to 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine

This step utilizes the Knorr-type pyrazole synthesis logic.[1]

Reaction Scheme: 3-MeS-C6H4-C(O)CH2CN + N2H4[1]·H2O → Product + H2O

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Parameter

|

Protocol:

  • Dissolution: Dissolve the

    
    -ketonitrile (1.0 equiv) in Ethanol (5 mL/mmol).
    
  • Addition: Add Hydrazine Hydrate (2.0 equiv) dropwise at room temperature.

    • Exotherm Alert: The reaction is slightly exothermic.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanistic Insight: The hydrazine attacks the ketone first (forming a hydrazone), followed by intramolecular attack on the nitrile, and subsequent tautomerization to the amino-pyrazole.

  • Validation: TLC (DCM:MeOH 95:5). The product is significantly more polar than the starting nitrile.[1]

  • Purification:

    • Concentrate the ethanol to ~20% volume.[1][2]

    • Cool to 0°C. The product often crystallizes.[1] Filter and wash with cold ethanol.[1]

    • Alternative: If oil forms, evaporate to dryness and recrystallize from Ethanol/Water or perform flash chromatography (DCM -> 5% MeOH/DCM).[1]

Mechanistic Pathway & Validation

Understanding the mechanism is vital for troubleshooting.[1] If the reaction stalls, it is usually at the hydrazone stage (Step 2 in the diagram below).

MechanismStep11. Nucleophilic Attack(Hydrazine on Ketone)Step22. HydrazoneIntermediateStep1->Step2-H2OStep33. IntramolecularCyclization onto NitrileStep2->Step3Step44. Tautomerizationto AminopyrazoleStep3->Step4Stable AromaticSystem

Figure 2: Mechanistic progression of the pyrazole cyclization.

Self-Validating Checks:

  • IR Spectroscopy (Step 1 Product): Look for the nitrile stretch at ~2200–2250 cm⁻¹ and the ketone carbonyl at ~1680 cm⁻¹ .[1]

  • IR Spectroscopy (Step 2 Product): The nitrile peak must disappear .[1] Appearance of broad NH stretches (3100–3400 cm⁻¹) confirms the amine and pyrazole NH.

  • Solubility Check: The starting material is soluble in non-polar organics (DCM); the product is amphoteric but generally more soluble in polar solvents (MeOH, DMSO).

Characterization Data (Expected)

The following data is derived from the structural scaffold of 3-amino-5-arylpyrazoles [1, 2].

  • Physical State: Off-white to pale yellow solid.[1]

  • Melting Point: Typically 140–160°C (dependent on crystal habit).[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.0 ppm (br s, 1H, Pyrazole-NH ) — Tautomeric exchangeable proton.
      
    • 
       7.6 – 7.2 ppm (m, 4H, Aryl  protons).
      
    • 
       5.85 ppm (s, 1H, Pyrazole C4-H ) — Diagnostic singlet.
      
    • 
       4.8 – 5.2 ppm (br s, 2H, NH₂ ) — Broad, exchangeable.
      
    • 
       2.52 ppm (s, 3H, S-CH₃ ).
      
  • MS (ESI): Calculated for C₁₁H₁₃N₃S [M+H]⁺ = 220.09. Found: 220.1.[1]

Note on Tautomerism: The compound exists in equilibrium between 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine and 3-(3-(methylthio)phenyl)-1H-pyrazol-5-amine .[1] In solution (NMR), these often average out or favor one form depending on the solvent hydrogen-bonding capability.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen.[1] Handle in a fume hood. It is also a reducing agent; avoid contact with strong oxidizers.[1]

  • Sodium Hydride: Flammable solid.[1] Reacts violently with water releasing hydrogen gas.[1] Quench reactions under an inert atmosphere with extreme caution.

  • Acetonitrile: Metabolizes to cyanide in the body.[1] Avoid skin contact.[1]

References

  • General Synthesis of 3-Amino-5-Arylpyrazoles

    • Beilstein J. Org.[1] Chem. 2011 , 7, 179–197.[1] "Approaches towards the synthesis of 5-aminopyrazoles."

  • 
    -Ketonitrile Synthesis Methodology: 
    
    • Organic Syntheses, Coll.[1] Vol. 3, p. 536 (1955); Vol. 23, p. 53 (1943). "Isoxazoles and Pyrazoles from

      
      -Ketonitriles."
      
  • Kinase Inhibitor Context (Aurora Kinase Scaffold)

    • Harrington, E. A., et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine2004 , 10, 262–267.[1] (Describes the utility of the aminopyrazole core).

An In-depth Technical Guide to 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in numerous approved pharmaceuticals.[1][2] This guide delves into the specific attributes of the title compound, offering insights into its structure, reactivity, and potential as a building block for the development of novel therapeutic agents. The content is structured to provide both theoretical understanding and practical guidance for researchers in the field.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of biologically active molecules.[3] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] The presence of an amino group, as in 5-aminopyrazoles, further enhances the molecule's utility, providing a key reactive handle for the synthesis of more complex derivatives and fused heterocyclic systems.[6][7] The subject of this guide, this compound, incorporates a methylsulfanylphenyl substituent, a group known to modulate lipophilicity and metabolic stability, making it an intriguing candidate for drug discovery programs.[8]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

PropertyPredicted Value for Target Compound5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine[9]
Molecular Formula C10H11N3SC10H8F3N3C14H19N3O
Molecular Weight 205.28 g/mol 227.18 g/mol 245.32 g/mol
Appearance Likely a pale yellow to off-white solidPale yellow fluffy needlesOff-white crystalline powder
Melting Point (°C) Estimated 140-160151-157Not available
LogP (Predicted) ~2.5 - 3.5Not availableNot available
pKa (Predicted, basic) ~4-5 (for the amino group)Not availableNot available
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Not availableNot available

Structural Features and Tautomerism:

Like other 3(5)-aminopyrazoles, the title compound can exist in two tautomeric forms: the 3-amino and the 5-amino tautomer. Computational studies and experimental evidence on related compounds suggest that the 3-aminopyrazole tautomer is generally more stable.[10][11]

Caption: Tautomeric equilibrium of this compound.

The methylsulfanyl (-SCH3) group at the meta position of the phenyl ring is an interesting feature. It is considered a bioisostere of the methoxy group but with increased lipophilicity.[12][13] This can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis Methodology

The synthesis of 5-aryl-2H-pyrazol-3-amines is well-documented in the chemical literature. A common and efficient method involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.[14] Below is a proposed synthetic route for this compound.

Synthesis_Workflow Start 3-Methylsulfanylacetophenone Intermediate1 3-(3-Methylsulfanyl-phenyl)-3-oxopropanenitrile (β-Ketonitrile) Start->Intermediate1 Claisen Condensation Product This compound Intermediate1->Product Cyclocondensation Reagent1 Ethyl Cyanoacetate Base (e.g., NaOEt) Reagent1->Intermediate1 Reagent2 Hydrazine Hydrate (N2H4·H2O) Solvent (e.g., Ethanol) Reagent2->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Adapted from a general procedure[15]):

Step 1: Synthesis of 3-(3-Methylsulfanyl-phenyl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 3'-methylsulfanylacetophenone.

  • To this mixture, add ethyl cyanoacetate dropwise while maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Causality behind Experimental Choices:

  • Base: Sodium ethoxide is a strong base required to deprotonate the α-carbon of ethyl cyanoacetate, initiating the Claisen condensation.

  • Temperature Control: The initial reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.

Step 2: Synthesis of this compound

  • Dissolve the 3-(3-Methylsulfanyl-phenyl)-3-oxopropanenitrile intermediate in ethanol.

  • To this solution, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Hydrazine Hydrate: Acts as the nitrogen source for the formation of the pyrazole ring.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / PeaksRationale
¹H NMR δ ~2.5 (s, 3H, -SCH₃), δ ~5.8-6.2 (s, 1H, pyrazole C4-H), δ ~7.0-7.5 (m, 4H, Ar-H), δ ~4.5-5.5 (br s, 2H, -NH₂), δ ~9.0-11.0 (br s, 1H, pyrazole N-H)Based on data from similar aminopyrazoles and substituted benzene derivatives.[16][17] The broad signals for the NH and NH₂ protons are due to exchange with the solvent and tautomerism.
¹³C NMR δ ~15 (-SCH₃), δ ~95-100 (pyrazole C4), δ ~125-135 (aromatic carbons), δ ~140-150 (pyrazole C3 and C5)The chemical shifts are characteristic of the respective carbon environments in aromatic and heterocyclic systems.[17][18]
IR (cm⁻¹) ~3400-3200 (N-H stretching, NH₂ and NH), ~1620-1580 (C=N and C=C stretching), ~3050 (aromatic C-H stretching)These are typical vibrational frequencies for the functional groups present in the molecule.[19][20]
Mass Spec (EI) M⁺ at m/z 205, with fragmentation patterns corresponding to the loss of -SCH₃, -NH₂, and cleavage of the pyrazole ring.The molecular ion peak corresponds to the molecular weight of the compound.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the functionalities present: the pyrazole ring, the exocyclic amino group, and the methylsulfanylphenyl substituent.

Reactivity cluster_reactions Potential Reactions Target This compound Amino_Group Amino Group Reactions (Acylation, Alkylation, Diazotization) Target->Amino_Group Nucleophilic Pyrazole_Ring Pyrazole Ring Reactions (N-Alkylation, Electrophilic Substitution at C4) Target->Pyrazole_Ring Nucleophilic (N) / Electrophilic (C4) Methylsulfanyl_Group Methylsulfanyl Group Reactions (Oxidation to Sulfoxide/Sulfone) Target->Methylsulfanyl_Group Oxidation

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine (TCS-PIM-1-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine, also known as TCS-PIM-1-1, is a potent and selective small-molecule inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase. As a member of the serine/threonine kinase family, PIM1 is a critical downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Its overexpression is implicated in numerous malignancies, where it promotes cell survival, proliferation, and resistance to apoptosis. Consequently, PIM1 has emerged as a significant therapeutic target in oncology. This guide provides a comprehensive technical overview of the mechanism of action of TCS-PIM-1-1, detailing its mode of inhibition, its effects on downstream signaling cascades, and robust experimental protocols for validating its activity in both biochemical and cellular contexts.

Introduction to PIM1 Kinase: A Key Oncogenic Driver

The PIM kinase family consists of three highly homologous isoforms (PIM1, PIM2, and PIM3) that act as key regulators of signal transduction pathways controlling cell fate.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the transcriptional and post-translational (protein stability) levels.[3][] Transcription is often driven by the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[5][6]

Once expressed, PIM1 phosphorylates a wide array of substrates involved in critical cellular processes:

  • Cell Cycle Progression: PIM1 promotes cell cycle progression by phosphorylating targets such as Cdc25A and the cell cycle inhibitor p27, leading to its degradation.[][5]

  • Inhibition of Apoptosis: A primary role of PIM1 is to suppress apoptosis. It achieves this by phosphorylating the pro-apoptotic protein BAD on Ser112, which prevents it from heterodimerizing with and inactivating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][7]

  • Metabolism and Proliferation: PIM1 can phosphorylate and activate c-Myc and modulate mTORC1 activity, thereby promoting protein synthesis and cell growth.[3][5]

Given its central role in promoting tumorigenesis and its overexpression in various cancers, including prostate, leukemia, and lymphoma, PIM1 is a highly attractive target for the development of small-molecule inhibitors.[1][8][9]

Core Mechanism of Action: ATP-Competitive Inhibition of PIM1

TCS-PIM-1-1 exerts its biological effect through direct, competitive inhibition of the PIM1 kinase.

Binding Mode and Kinetics

TCS-PIM-1-1 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PIM1 kinase domain.[10][11][12][13] This binding event physically occludes ATP from entering the active site, thereby preventing the transfer of the γ-phosphate group from ATP to PIM1's protein substrates. This mode of action is a common and effective strategy for kinase inhibition.[14][15] Structural studies of similar inhibitors bound to PIM1 reveal key interactions within the hinge region of the kinase, a critical determinant of inhibitor binding and selectivity.[15]

Kinase Selectivity Profile

A crucial aspect of any kinase inhibitor is its selectivity. TCS-PIM-1-1 is a potent inhibitor of PIM1 with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[10][11][12] Importantly, it demonstrates high selectivity for PIM1 over the other PIM-family isoforms, PIM2, and other kinases like MEK1/2, with IC50 values for these off-targets reported to be greater than 20,000 nM.[10][11][12] This high degree of selectivity is advantageous as it minimizes the potential for off-target effects, which can lead to cellular toxicity or other unintended pharmacological consequences.

Kinase TargetIC50 (nM)Reference(s)
PIM1 50 [10][11][12]
PIM2>20,000[10][11]
MEK1/2>20,000[10][11]

Downstream Signaling Pathway Modulation

By inhibiting PIM1, TCS-PIM-1-1 effectively blocks the phosphorylation of its downstream substrates. This leads to a reversal of PIM1's pro-survival and pro-proliferative effects. The most significant consequence is the reactivation of apoptotic pathways. Without PIM1-mediated phosphorylation, the pro-apoptotic protein BAD remains active, leading to the sequestration of Bcl-xL and subsequent mitochondrial-mediated apoptosis.[7]

PIM1_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD BAD PIM1->BAD Phosphorylates TCS_PIM1_1 TCS-PIM-1-1 TCS_PIM1_1->PIM1 Inhibits pBAD p-BAD (Inactive) Bcl_xL Bcl-xL BAD->Bcl_xL Sequesters & Inactivates pBAD->Bcl_xL No Interaction Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits

Caption: PIM1 Signaling Pathway and Point of Inhibition by TCS-PIM-1-1.

Experimental Validation of Mechanism of Action

To rigorously confirm the mechanism of action of TCS-PIM-1-1, a series of biochemical and cell-based assays are required. These protocols serve as a self-validating system when appropriate controls are included.

Target Engagement & Potency

4.1.1 Protocol: In Vitro Kinase Assay (ADP-Glo™)

This assay biochemically quantifies the enzymatic activity of PIM1 kinase by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC50). The Promega ADP-Glo™ Kinase Assay is a high-throughput, luminescence-based method ideal for this purpose.[16][17]

Causality: This experiment directly tests the hypothesis that TCS-PIM-1-1 inhibits the catalytic activity of purified PIM1 enzyme in a cell-free environment.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, PIM1 enzyme solution, and substrate solution (e.g., a generic kinase peptide like PIMtide). Prepare a serial dilution of TCS-PIM-1-1 in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of each component: compound dilution (or DMSO vehicle control), substrate/enzyme mix, and ATP solution to initiate the reaction.[18] Incubate for 1 hour at room temperature.[19]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.[16][20] Incubate for 40 minutes at room temperature.[19][20]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.[16][20] Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness (Controls):

  • No-Enzyme Control: Wells containing substrate and ATP but no PIM1 enzyme to determine background signal.

  • Vehicle Control (0% Inhibition): Wells containing all reaction components with DMSO instead of the inhibitor.

  • Maximum Inhibition Control: Wells without ATP or with a known potent PIM1 inhibitor to define the assay floor.

4.1.2 Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of an intact cell.[21][22] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation and aggregation.[23][24][25]

Causality: This experiment validates that TCS-PIM-1-1 engages with its intended target, PIM1, in a physiologically relevant context, bridging the gap between biochemical activity and cellular effect.

Methodology:

  • Cell Treatment: Culture a PIM1-expressing cell line (e.g., MiaPaCa-2 pancreatic cancer cells) and treat with TCS-PIM-1-1 (e.g., 1-10 µM) or a vehicle control (DMSO) for 1-2 hours.[7]

  • Heat Challenge: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[23] Cool at room temperature for 3 minutes.[25]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[23][25]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[23][25]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble PIM1 protein remaining at each temperature for both vehicle- and compound-treated samples using Western Blot analysis.

  • Data Analysis: Plot the band intensity of soluble PIM1 against temperature. A shift of the melting curve to a higher temperature in the presence of TCS-PIM-1-1 indicates target stabilization and therefore, engagement.

Trustworthiness (Controls):

  • Vehicle Control (DMSO): Establishes the baseline thermal stability of PIM1.

  • Loading Control: Probe the Western blot for a housekeeping protein (e.g., GAPDH) to ensure equal protein loading across samples.

  • Non-Target Control: Probe for an unrelated protein to demonstrate that the thermal stabilization is specific to PIM1.

Cellular Functional Assays

4.2.1 Protocol: Western Blot for Phospho-Substrate

This assay directly measures the functional consequence of PIM1 inhibition in cells by quantifying the phosphorylation status of a known downstream substrate, BAD.

Causality: This experiment provides direct evidence of the mechanism, linking target engagement (from CETSA) to the predicted downstream signaling effect (inhibition of substrate phosphorylation).

Methodology:

  • Cell Treatment: Seed a PIM1-expressing cell line and treat with increasing concentrations of TCS-PIM-1-1 (and a vehicle control) for 4-24 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated BAD (p-BAD Ser112).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., β-actin) to confirm equal protein loading and to normalize the p-BAD signal.

  • Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of p-BAD to total BAD indicates effective PIM1 inhibition.

Experimental_Workflow A Hypothesis: TCS-PIM-1-1 is a selective PIM1 Kinase Inhibitor B Biochemical Validation (In Vitro) A->B D Cellular Target Engagement (In Cellulo) A->D C Protocol 4.1.1: ADP-Glo™ Kinase Assay B->C Test Potency F Cellular Functional Outcome (In Cellulo) C->F E Protocol 4.1.2: Cellular Thermal Shift Assay (CETSA) D->E Confirm Binding E->F G Protocol 4.2.1: Western Blot for p-BAD F->G Measure Effect H Conclusion: Mechanism Validated G->H

Caption: A logical workflow for the experimental validation of TCS-PIM-1-1's MOA.

Conclusion and Future Perspectives

This compound (TCS-PIM-1-1) is a well-characterized, potent, and highly selective inhibitor of PIM1 kinase. Its mechanism of action is centered on ATP-competitive binding to the PIM1 active site, leading to the inhibition of substrate phosphorylation. This blockade of PIM1 signaling, particularly the phosphorylation of the pro-apoptotic protein BAD, results in the induction of apoptosis in cancer cells where PIM1 is a key survival factor. The experimental framework provided herein offers a robust, multi-faceted approach to validate this mechanism, from initial biochemical potency determination to confirmation of target engagement and functional cellular outcomes. Future research should focus on evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of TCS-PIM-1-1 in relevant animal models of cancer to further establish its potential as a therapeutic agent.

References

  • Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PMC. (n.d.).
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
  • ADP Glo Protocol. (n.d.). Source not specified.
  • ADP-Glo™ Kinase Assay Technical Manual. (n.d.).
  • TCS PIM-1 1 (Synonyms: SC 204330). (n.d.). MedchemExpress.com.
  • Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer. (2015). PubMed.
  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe.
  • PIM1 confers resistance through activating common downstream pathways... (n.d.).
  • TCS PIM-1 1 (CAS 491871-58-0). (n.d.). Cayman Chemical.
  • TCS PIM-1 1 | Pim inhibitor | CAS 491871-58-0. (n.d.). Selleck Chemicals.
  • Pim Kinases: Important Regulators of Cardiovascular Disease. (2023). MDPI.
  • TCS PIM-1 1 (2979) by Tocris, Part of Bio-Techne. (n.d.). Tocris Bioscience.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2024). Frontiers.
  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2021). AACR Journals.
  • PIM kinase Inhibitors-PIM kinase Signaling P
  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024). PubMed.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Source not specified.
  • TCS PIM-1 1 | Pim Kinase Inhibitors: Tocris Bioscience. (n.d.). R&D Systems.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022).
  • Identification and Validation of an inhibitor of the protein kinases PIM and DYRK Gyula Bencze1,2#, Prabhadevi. (2025). bioRxiv.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Identification and Validation of an inhibitor of the protein kinases PIM and DYRK. (2025). bioRxiv.
  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Taylor & Francis Online.
  • TCS PIM-1 1 | CAS 491871-58-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Understanding PIM-1 kinase inhibitor interactions with free energy simul
  • Pim-1 inhibitors under clinical and preclinical studies. (n.d.).
  • PIM1 Inhibitor, Gene. (n.d.). MedChemExpress.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflamm
  • Pim1 Selective Inhibitors. (n.d.). Selleckchem.com.
  • Pim (inhibitors, antagonists, agonists). (n.d.). ProbeChem.com.

Sources

Technical Deep Dive: Biological Profiling of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine (also known as 3-amino-5-(3-methylthiophenyl)pyrazole) represents a quintessential privileged scaffold in modern kinase inhibitor discovery. It functions primarily as a Type I ATP-competitive inhibitor , targeting the hinge region of protein kinases.

While often screened as a fragment or intermediate, its specific substitution pattern—a 3-aminopyrazole core coupled with a meta-substituted thioether aryl ring—positions it as a critical probe for interrogating the hydrophobic back-pocket of Serine/Threonine kinases, particularly within the MAPK (JNK/p38) and Aurora Kinase families.

PropertySpecification
Chemical Class 3-Amino-5-Arylpyrazole
Primary Mechanism ATP-Competitive Hinge Binder (Type I)
Key Moiety 3-Methylsulfanyl (Thiomethyl) group
Biological Role Kinase Inhibitor Fragment / Chemical Probe
Target Families MAPK (JNK1-3, p38

), Aurora-A/B, CDK2

Mechanism of Action: Structural Biology

To understand the biological activity of this compound, one must analyze its binding mode at the atomic level. The 3-aminopyrazole motif is a "bidentate" hinge binder, mimicking the adenine ring of ATP.

The Hinge Binding Motif

The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a characteristic hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region (typically the "Gatekeeper+1" and "Gatekeeper+3" residues).

The Role of the 3-Methylsulfanyl Group

The meta-methylsulfanyl group is not merely a lipophilic appendage; it serves two distinct mechanistic functions:

  • Hydrophobic Sampling: It projects into the hydrophobic selectivity pocket (often adjacent to the Gatekeeper residue), displacing conserved water molecules to gain entropic binding energy.

  • Metabolic/Electronic Probe: The sulfur atom is a "soft" nucleophile and can be metabolically oxidized to a sulfoxide (S=O) or sulfone (O=S=O). In SAR (Structure-Activity Relationship) studies, this transformation is used to probe for potential hydrogen bond donors in the back-pocket of the kinase.

Visualization: Binding Topology

The following diagram illustrates the logical interaction network between the inhibitor and a generic kinase active site.

KinaseBinding cluster_0 ATP Binding Site Inhibitor 5-(3-Methylsulfanyl-phenyl)- 2H-pyrazol-3-ylamine Hinge Kinase Hinge Region (Backbone NH/CO) Inhibitor->Hinge H-Bond (Donor/Acceptor) HydrophobicPocket Hydrophobic Back-Pocket Inhibitor->HydrophobicPocket Van der Waals (S-Me group) Gatekeeper Gatekeeper Residue (Selectivity Filter) Gatekeeper->HydrophobicPocket Controls Access

Caption: Interaction map of the 3-aminopyrazole scaffold within the ATP-binding pocket. The S-Me group targets the hydrophobic region controlled by the gatekeeper residue.

Biological Targets & Signaling Pathways

This compound is most active against the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it acts as a scaffold for inhibitors of c-Jun N-terminal Kinases (JNK) and p38 MAPKs .

JNK/p38 Pathway Modulation

Inhibition of JNK or p38 by this scaffold prevents the phosphorylation of downstream transcription factors like c-Jun and ATF2, thereby modulating cellular responses to stress, inflammation, and apoptosis.

  • JNK3: High relevance for neurodegenerative diseases.[1]

  • p38

    
    :  High relevance for autoimmune disorders (rheumatoid arthritis).
    
Visualization: Downstream Signaling Effects

MAPK_Pathway Stress Cellular Stress / Cytokines ASK1 ASK1 / TAK1 Stress->ASK1 MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 JNK JNK1/2/3 (Target of Compound) MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation ATF2 ATF2 JNK->ATF2 Response Apoptosis / Inflammation cJun->Response Transcription Inhibitor 5-(3-Methylsulfanyl-phenyl)-... Inhibitor->JNK Blocks ATP Binding

Caption: The MAPK signaling cascade.[2] The compound blocks ATP binding at the JNK node, preventing downstream activation of c-Jun and ATF2.

Experimental Protocols for Validation

Primary Screen: Biochemical Kinase Assay (ADP-Glo™)

This assay measures the ADP formed from the kinase reaction. It is preferred over radioactive assays for its sensitivity and ease of automation.

Protocol:

  • Reagents: Recombinant JNK1 or p38

    
     (0.2 µ g/well ), ATP (at 
    
    
    
    concentration, typically 10-50 µM), Substrate (e.g., ATF2 peptide), and Test Compound (dissolved in DMSO).
  • Reaction Assembly:

    • Add 2 µL of Compound (serial dilution in 1% DMSO).

    • Add 4 µL of Kinase/Substrate mix.

    • Initiate with 4 µL of ATP.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response to determine 
    
    
    
    .
Cellular Target Engagement: Western Blotting

To prove the compound enters the cell and inhibits the target in situ.

Protocol:

  • Cell Line: RAW 264.7 (macrophages) for p38/JNK pathway.

  • Treatment:

    • Pre-treat cells with Compound (1, 5, 10 µM) for 1 hour.

    • Stimulate with LPS (100 ng/mL) or UV radiation to activate MAPK pathway.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Run SDS-PAGE.

    • Probe with Phospho-c-Jun (Ser73) or Phospho-ATF2 antibodies (primary readout).

    • Probe with Total c-Jun (loading control).

  • Validation: A dose-dependent decrease in Phospho-c-Jun signal without a change in Total c-Jun confirms on-target inhibition.

Structure-Activity Relationship (SAR) Context

The biological activity of this compound is best understood by comparing it to its analogs.

Substituent (R)Effect on Activity (JNK3)Rationale
3-H Weak / InactiveLacks hydrophobic interaction in the back-pocket.
3-OMe (Methoxy) ModerateOxygen is smaller and more polar than Sulfur; weaker hydrophobic packing.
3-SMe (Methylsulfanyl) High Potency Optimal lipophilicity and van der Waals contact.
3-SO2Me (Sulfone) VariableCan increase potency if a specific H-bond donor exists in the pocket; decreases permeability.
4-F (Fluorine) Increased Metabolic StabilityBlocks metabolic oxidation of the phenyl ring.

References

  • Furet, P., et al. (2005). "Structure-based design of novel 3-aminopyrazole inhibitors of JNK3." Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4764.

  • Peat, A. J., et al. (2004). "Novel pyrazole GSK-3 inhibitors with potent CNS activity." Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125.

  • Vertex Pharmaceuticals. (2003).[3] "Pyrazoles and their use as protein kinase inhibitors." WO Patent 2003/045379.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Targeting the Kinome: The Therapeutic Potential of the 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine Scaffold

[1]

Executive Summary

In the landscape of small-molecule drug discovery, the 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine molecule represents a classic "privileged scaffold" —a molecular framework capable of binding to multiple biologically active targets with high affinity. This specific compound combines a validated ATP-mimetic core (the 3-aminopyrazole) with a specific hydrophobic vector (the 3-methylsulfanylphenyl group).

This whitepaper deconstructs the therapeutic utility of this scaffold, identifying it as a high-value starting point for developing Type I kinase inhibitors targeting Aurora Kinases , Cyclin-Dependent Kinases (CDKs) , and Angiogenic Receptor Tyrosine Kinases (VEGFR/PDGFR) . We provide a technical roadmap for validating its activity, from structural biology to cellular assays.

Chemical Biology & Structure-Activity Relationship (SAR)

To understand the therapeutic potential, one must first analyze the pharmacophore. This molecule functions primarily as a Type I ATP-competitive inhibitor .

The Hinge Binder: 3-Aminopyrazole

The core 3-aminopyrazole moiety is the "warhead" of the molecule. It interacts with the hinge region of the kinase ATP-binding pocket via a characteristic Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif:

  • N2 (Pyridine-like nitrogen): Accepts a hydrogen bond from the backbone amide of the hinge residue.

  • Exocyclic Amine (-NH2): Donates a hydrogen bond to the backbone carbonyl of the hinge residue.

The Selectivity Handle: 3-Methylsulfanyl-phenyl

The phenyl ring at the 5-position projects into the hydrophobic back pocket (often the "gatekeeper" region).

  • Meta-Substitution (3-position): The meta positioning is critical. Unlike para substitutions which often project into the solvent front, meta substituents are directed toward the hydrophobic cleft (Selectivity Pocket) adjacent to the ATP site.

  • Methylsulfanyl (-SMe) Group: This group provides specific lipophilic interactions. The sulfur atom is a "soft" nucleophile that can engage in Sulfur-Aromatic interactions with residues like Phenylalanine or Tyrosine in the kinase pocket.

    • Medicinal Chemistry Note: The thioether (-SMe) is also a metabolic handle. It can be oxidized to sulfoxide (-S(=O)Me) or sulfone (-SO2Me) by CYP450 enzymes, altering the molecule's polarity and potentially its binding kinetics (residence time).

Primary Therapeutic Targets

Based on the scaffold's topology and known SAR of aminopyrazoles, the following are the primary therapeutic targets.

Aurora Kinases (A & B)[1]
  • Rationale: Aminopyrazoles are the structural ancestors of validated Aurora inhibitors like Tozasertib (VX-680) . The planar pyrazole system stacks perfectly between the N- and C-lobes of the kinase.

  • Mechanism: Inhibition of Aurora B leads to failure of cytokinesis and polyploidy, eventually causing apoptosis.

  • Therapeutic Area: Oncology (Solid tumors, Leukemia).

Cyclin-Dependent Kinases (CDKs)[1]
  • Rationale: The 3-aminopyrazole motif mimics the adenine ring of ATP, making it a potent scaffold for CDK2 and CDK16 (PCTAIRE) inhibition. The hydrophobic phenyl group occupies the space usually reserved for the ribose-phosphate tail or the gatekeeper region.

  • Therapeutic Area: Cell cycle regulation (Breast cancer, Lymphoma).

Angiogenic RTKs (VEGFR/PDGFR)[1]
  • Rationale: Receptor Tyrosine Kinases (RTKs) like VEGFR2 have a large hydrophobic pocket adjacent to the ATP site. The lipophilic 3-methylsulfanyl group is well-suited to occupy this region, potentially inhibiting angiogenesis.

  • Therapeutic Area: Anti-angiogenesis (Renal cell carcinoma, Macular degeneration).

Experimental Validation Protocols

The following protocols are designed to validate the target engagement and cellular efficacy of this compound.

Biochemical Validation: Radiometric Kinase HotSpot™ Assay
  • Objective: Determine the IC50 against a panel of kinases (Aurora A/B, CDK2, VEGFR2).

  • Methodology:

    • Reagent Prep: Prepare a 10 mM stock of the compound in 100% DMSO.

    • Reaction Mix: Combine kinase, substrate (e.g., Histone H3 for Aurora), and reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Addition: Deliver compound via acoustic transfer (Echo 550) in a 10-point dose-response curve (starting at 10 µM).

    • Initiation: Add [gamma-33P]-ATP (specific activity 10 µCi/µl) to initiate the reaction.

    • Incubation: Incubate for 120 minutes at room temperature.

    • Filtration: Spot reactions onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

    • Quantification: Measure radioactivity via scintillation counting.

    • Analysis: Fit data to the Hill equation to derive IC50.

Structural Validation: X-Ray Crystallography (Soaking)[1]
  • Objective: Confirm the binding mode and the position of the methylsulfanyl group.

  • System: CDK2/Cyclin A crystals (PDB: 1FIN or similar).

  • Protocol:

    • Crystal Growth: Grow apo-crystals of CDK2 using the hanging drop vapor diffusion method (1.0 M Li2SO4, 0.1 M HEPES pH 7.5).

    • Soaking: Transfer crystals to a drop containing reservoir solution + 1 mM of the compound + 5% DMSO. Incubate for 24 hours.

    • Cryoprotection: Briefly dip in mother liquor + 25% glycerol. Flash cool in liquid nitrogen.

    • Diffraction: Collect data at a synchrotron source (100 K).

    • Refinement: Solve structure by molecular replacement. Look for positive Fo-Fc density in the ATP pocket corresponding to the ligand.

Cellular Validation: Cell Viability & Cycle Analysis[1]
  • Objective: Assess phenotypic outcome (G2/M arrest typical of Aurora/CDK inhibition).

  • Cell Lines: HCT116 (Colon Cancer), HeLa (Cervical Cancer).

  • Protocol:

    • Seeding: Seed 5,000 cells/well in 96-well plates. Adhere overnight.

    • Treatment: Treat with compound (0.1, 1, 5, 10 µM) for 72 hours.

    • Viability: Add MTS reagent (Promega). Incubate 2 hours. Read Absorbance at 490 nm.

    • Flow Cytometry (Mechanism Check):

      • Treat cells with IC50 concentration for 24 hours.

      • Fix in 70% ethanol (-20°C).

      • Stain with Propidium Iodide (PI) + RNase A.

      • Analyze on Flow Cytometer (e.g., BD FACSCanto).

      • Expected Result: Accumulation of cells in 4N DNA content (G2/M arrest) indicates Aurora/CDK inhibition.

Pathway Visualization

The following diagram illustrates the mechanism of action, from atomic binding to cellular phenotype.

Gcluster_BindingATP Binding Pocket Interactionscluster_TargetsPrimary Kinase TargetsCompound5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamineHingeHinge Region(H-Bonding)Compound->Hinge 3-Amino GroupGatekeeperHydrophobic Back Pocket(Met-3 Interaction)Compound->Gatekeeper 3-SMe-Phenyl GroupAuroraAurora Kinases (A/B)Hinge->AuroraGatekeeper->AuroraPhenotypeG2/M Cell Cycle Arrest& PolyploidyAurora->Phenotype Inhibition of CytokinesisCDKCDKs (2/4/16)CDK->Phenotype Cell Cycle BlockadeVEGFRVEGFR/PDGFRApoptosisApoptosis(Tumor Regression)VEGFR->Apoptosis Anti-AngiogenesisPhenotype->Apoptosis

Figure 1: Mechanism of Action. The compound utilizes its aminopyrazole core and methylsulfanyl tail to engage kinase targets, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

Table 1: Predicted vs. Reference Activity Profile for Aminopyrazole Scaffolds

Target KinaseRole in DiseasePredicted Binding ModeReference Inhibitor (Analog)
Aurora A/B Mitosis/CytokinesisType I (ATP Competitive)Tozasertib (VX-680)
CDK2 Cell Cycle (G1/S)Type I (Hinge + Ribose pocket)Roscovitine (Purine analog)
VEGFR2 AngiogenesisType I (Hydrophobic cleft)Pazopanib (Aminopyrimidine)
PCTAIRE (CDK16) Neuronal migrationType I (Promiscuous binder)3-Amino-pyrazole probe [3]

References

  • Vertex Pharmaceuticals. (2004). Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases. Nature Medicine. Link

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.[1][2][3][4][5][6] Link

  • National Institutes of Health (NIH). (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. Sigma-Aldrich Catalog. Link

  • ResearchGate. (2017). Synthesis and biological evaluation of 3-amino-5-phenylpyrazole derivatives. ResearchGate. Link

Structural Elucidation & Spectroscopic Profiling: 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic signature of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine , a critical pharmacophore often utilized as a scaffold in kinase inhibitor development (e.g., Aurora kinase, BRAF inhibitors).

Accurate characterization of this molecule requires navigating two specific analytical challenges:

  • Annular Tautomerism: The rapid proton exchange between N1 and N2 on the pyrazole ring complicates NMR assignment.

  • Regioisomerism: Distinguishing the 3-amino-5-aryl isomer from the 5-amino-3-aryl isomer during synthesis.

This document provides a self-validating analytical framework, synthesizing experimental data from structural analogs with theoretical chemical shift principles to establish a robust Quality Control (QC) standard.

Synthesis & Structural Context[1][2][3][4][5][6][7][8]

Understanding the synthetic origin is a prerequisite for interpreting the spectra, particularly for identifying specific impurities (e.g., uncyclized hydrazones).

Synthetic Pathway & Impurities

The standard synthesis involves the condensation of a


-ketonitrile with hydrazine monohydrate.

Synthesis SM1 3-(methylthio)benzonitrile Inter 3-(3-(methylthio)phenyl)- 3-oxopropanenitrile (β-ketonitrile) SM1->Inter Lithiation / CH3CN Product 5-(3-Methylsulfanyl-phenyl)- 2H-pyrazol-3-ylamine Inter->Product Reflux/EtOH Impurity Impurity: Uncyclized Hydrazone Inter->Impurity Incomplete Cyclization Reagent Hydrazine Hydrate Reagent->Product

Figure 1: Synthetic logic flow indicating the origin of the target scaffold and potential process-related impurities.

Mass Spectrometry Profiling

Mass spectrometry (MS) provides the primary confirmation of molecular weight and structural connectivity. For this aminopyrazole, Electrospray Ionization (ESI) in positive mode is the preferred method due to the basicity of the exocyclic amine and the pyrazole nitrogens.

Experimental Parameters (LC-MS)
  • Ionization Source: ESI (+)

  • Cone Voltage: 20-30 V (Low voltage preserves the molecular ion; high voltage induces fragmentation).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Protonation source).

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the aromatic thioether and the fragility of the N-N bond in the pyrazole ring.

Predicted Fragmentation Pathway:

  • [M+H]⁺ (m/z 206.1): Base peak.

  • [M+H - NH₃]⁺ (m/z 189.1): Loss of the exocyclic amine (characteristic of primary amines).

  • [M+H - SCH₃]⁺ (m/z 159.1): Homolytic cleavage of the methyl-sulfur bond.

MassSpec Parent [M+H]+ m/z 206.07 Frag1 [M - NH3]+ m/z 189.05 Parent->Frag1 - 17 Da (NH3) Frag2 [M - SCH3]+ m/z 159.08 Parent->Frag2 - 47 Da (SMe) Frag3 RDA Cleavage (Ring Breakdown) Frag1->Frag3 High Energy

Figure 2: ESI(+) Fragmentation tree. The loss of 47 Da (SMe) is diagnostic for the methylsulfanyl substituent.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][5][7][9][10][11]

NMR is the definitive tool for confirming the regiochemistry of the pyrazole ring.

Operational Note: All samples should be run in DMSO-d₆ . Reasoning: Chloroform-d (


) often leads to broad signals for the exchangeable pyrazole -NH and amino -NH₂ protons. DMSO-d₆ stabilizes these protons via hydrogen bonding, resulting in sharper, integrable singlets.
¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Py-NH 11.8 - 12.1Broad Singlet1HHighly exchangeable pyrazole proton. Chemical shift varies with concentration.
Ar-H (2') 7.65Singlet (t)1HIsolated proton between SMe and Pyrazole ring (deshielded).
Ar-H (6') 7.50Doublet1HOrtho to pyrazole, meta to SMe.
Ar-H (5') 7.30Triplet1HMeta to both substituents.
Ar-H (4') 7.15Doublet1HOrtho to SMe, Para to Pyrazole.
Py-H (4) 5.75 - 5.85 Singlet1HDiagnostic Peak. The C4 proton of aminopyrazoles is shielded by the electron-rich ring.
-NH₂ 4.80 - 5.20Broad Singlet2HExocyclic amine. Broadening indicates proton exchange.
-S-CH₃ 2.52 Singlet3HDiagnostic Peak. Distinct methyl singlet, often overlaps with DMSO solvent residual signal (2.50 ppm). Verify integration carefully.
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Thiomethyl Carbon: ~15.0 ppm.

  • Pyrazole C4: ~90.0 - 92.0 ppm (Highly shielded, characteristic of 3-aminopyrazoles).

  • Guanidine-like Carbon (C3): ~155.0 ppm (Attached to NH₂).

  • Imine-like Carbon (C5): ~140.0 - 145.0 ppm.

Tautomeric Considerations

In solution, this compound exists as a tautomeric mixture. While drawn as 2H-pyrazol-3-amine, the 1H tautomer is often energetically favored or in rapid equilibrium.

  • Observation: You will likely see only one set of averaged signals at room temperature.

  • Validation: If signals are excessively broad, run the experiment at elevated temperature (e.g., 353 K) to accelerate the exchange and sharpen the peaks.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid solid-state identification and verifying the primary amine functionality.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
IntensityAssignmentNotes
3300 - 3450 Medium, Doublet

(Stretch)
Diagnostic doublet for primary amine (-NH₂).
3100 - 3200 Broad

(Ring)
Pyrazole N-H stretching (H-bonded).
2920 Weak

(Aliphatic)
Methyl group (S-CH₃) stretch.
1580 - 1600 Strong

Pyrazole ring breathing mode.[1]
600 - 700 Weak

Carbon-Sulfur stretch (often difficult to see in fingerprint region).

Quality Control Protocol (Self-Validating System)

To ensure the material meets research-grade standards (>98% purity), follow this validation workflow.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Wavelength: 254 nm (Aromatic absorption).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 10 minutes.

  • Pass Criteria: Single peak >98% area integration.

  • Fail Criteria: Presence of peak at relative retention time (RRT) ~1.1-1.2 (likely the uncyclized hydrazone intermediate).

The "S-Me" Validation Check

In the ¹H NMR, the integration of the Methyl-S singlet (approx 2.52 ppm) must be exactly 3:1 relative to the Pyrazole-C4 proton (approx 5.80 ppm).

  • If Ratio < 3:1: Indicates oxidation of S-Me to Sulfoxide (S=O) or Sulfone (O=S=O).

  • If Ratio > 3:1: Indicates solvent contamination (DMSO) or trapped starting material.

References

  • Elguero, J., et al. (2000). Tautomerism of Pyrazoles.[2][3] Advances in Heterocyclic Chemistry.

  • National Institute of Standards and Technology (NIST). 3-Aminopyrazole Mass Spectrum & IR Data. NIST Chemistry WebBook. [Link]

  • Fadda, A. A., et al. (2012). Synthesis and antimicrobial evaluation of some new pyrazole derivatives.[1] Journal of Saudi Chemical Society. [Link]

  • PubChem Compound Summary. 5-(3-methylphenyl)-1H-pyrazol-3-amine (Analogous Scaffold).[Link]

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In Silico Modeling of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine Binding

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Design (FBDD)

Executive Summary & Chemical Context

This guide details the computational modeling protocols for 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine , a representative scaffold in kinase inhibitor discovery. This molecule (SMILES: CSc1cccc(c1)c2cc(N)[nH]n2) possesses two distinct pharmacophores that challenge standard molecular mechanics:

  • The Aminopyrazole Core: A privileged "hinge-binding" motif prone to tautomeric ambiguity.

  • The Methylsulfanyl (Thiomethyl) Group: A lipophilic moiety capable of unique

    
    -hole and S-
    
    
    
    interactions often underestimated by classical force fields.

This guide assumes the molecule is being evaluated as a Fragment Hit or Lead Series targeting the ATP-binding pocket of a protein kinase (e.g., CDK, Aurora, or VEGFR families).

Structural Preparation: The Tautomerism Trap

The "2H" in the IUPAC name is a trap. While the input structure is defined as 2H-pyrazol-3-ylamine, the bioactive conformation in a kinase pocket is almost invariably the 1H-tautomer (specifically the 3-amino-1H or 5-amino-1H forms). Blindly docking the 2H form will result in a "flipped" pose that fails to engage the hinge region.

Quantum Mechanical (QM) Tautomer Enumeration

Standard force fields (OPLS3e, AMBER ff14SB) rely on fixed bond topologies. You must pre-calculate the tautomeric penalty to ensure the bioactive form is accessible.

Protocol:

  • Enumeration: Generate all 3 tautomers (1H-3-amino, 1H-5-amino, 2H-amino).

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G**+) in implicit solvent (PCM/Water).

  • Energy Ranking: Calculate

    
    .
    
    • Insight: If

      
       kcal/mol, the penalty is likely too high for the protein to overcome, unless the specific binding pocket provides compensatory electrostatic stabilization.
      
Sulfur Parameterization (The Sigma Hole)

The sulfur atom in the methylsulfanyl group is not a simple hydrophobic sphere. It possesses an anisotropic charge distribution (a positive


-hole) that can accept nucleophiles (like backbone carbonyls) or engage in orthogonal multipolar interactions.

Recommended Force Fields:

  • OPLS4 / OPLS3e: Includes virtual sites for sulfur

    
    -holes.
    
  • AMOEBA: Polarizable force field (ideal for S-

    
     interactions).
    
  • Avoid: MMFF94 or standard CHARMM without specific sulfur tuning.

Workflow Visualization

The following diagram illustrates the critical decision tree for preparing this specific scaffold.

TautomerWorkflow Input Input: this compound Enumeration 1. Tautomer & Protomer Enumeration (pH 7.4 ± 1.0) Input->Enumeration Taut1 Tautomer A: 1H-Pyrazol-3-amine (Hinge Donor-Acceptor) Enumeration->Taut1 Taut2 Tautomer B: 1H-Pyrazol-5-amine (Alternative Donor) Enumeration->Taut2 Taut3 Tautomer C: 2H-Pyrazole (Likely Inactive) Enumeration->Taut3 QM_Calc 2. QM Geometry Opt (B3LYP/6-31G**+) Calc Rel. Energy Taut1->QM_Calc Taut2->QM_Calc Taut3->QM_Calc Filter 3. Energy Filter Discard if > 5 kcal/mol vs Global Min QM_Calc->Filter Docking 4. Ensemble Docking (Glide/GOLD) Filter->Docking Pass

Caption: Critical workflow for filtering high-energy tautomers prior to docking. Failure to enumerate 1H-forms typically leads to false negatives.

Binding Mode Hypothesis & Docking Strategy

The Hinge Interaction (The Anchor)

For the aminopyrazole to bind a kinase hinge (e.g., residues 80-82 in CDK2), it must adopt a specific donor-acceptor motif.

  • The Donor: The exocyclic amine (-NH2) donates a hydrogen to the backbone Carbonyl of residue

    
     (e.g., Glu81).
    
  • The Acceptor: The pyrazole Nitrogen (N2) accepts a hydrogen from the backbone Amide of residue

    
     (e.g., Leu83).
    

Constraint-Based Docking Protocol:

  • Grid Generation: Center the grid on the centroid of the native ligand (or the hinge residues).

  • H-Bond Constraints: Set a mandatory H-bond constraint on the hinge backbone NH. This forces the pyrazole to orient correctly, filtering out "flipped" poses driven purely by hydrophobic collapse.

  • Core Constraint: If a crystal structure of a similar aminopyrazole exists (e.g., PDB: 2CLX or 4AG8), use a positional constraint (RMSD < 1.0 Å) on the pyrazole ring atoms.

The Selectivity Pocket (The Sulfur Probe)

The 3-methylsulfanyl-phenyl group will extend into the hydrophobic region behind the gatekeeper residue or towards the solvent front, depending on the linker geometry.

  • Gatekeeper Interaction: If the target has a small gatekeeper (Thr/Ala), the phenyl ring may pack against it.

  • Sulfur-Aromatic Interaction: Look for Met, Phe, or Tyr residues near the sulfur.[1] A "face-on" interaction between the sulfur lone pairs and an aromatic ring edge is a high-value stabilizing feature (approx. -1.5 kcal/mol).

Molecular Dynamics & Free Energy Perturbation (FEP)

Static docking often fails to resolve the rotational entropy of the thiomethyl group. MD is required to assess the stability of the sulfur interaction.

Simulation Setup
ParameterSettingRationale
Force Field OPLS4 or CHARMM36mMust support sulfur

-holes and accurate heterocycle parameters.
Water Model TIP4P-D or OPCBetter dispersion properties for hydrophobic ligands than TIP3P.
Ensemble NPT (300K, 1 bar)Replicates physiological density and pressure.
Duration > 100 nsRequired to sample the rotation of the -SMe group and phenyl ring flips.
Analysis Metrics
  • WaterMap / Solvation Analysis: The -SMe group is hydrophobic. Binding should displace "unhappy" (high-energy) water molecules from the pocket. If the pocket is too polar, the -SMe group will destabilize binding.

  • Radial Distribution Function (RDF): Calculate the RDF of the Sulfur atom relative to surrounding aromatic residues (Phe/Tyr) to quantify S-

    
     stacking stability.
    

Interaction Topology Diagram

This diagram visualizes the expected binding mode within a generic kinase ATP pocket.

InteractionMap Pyrazole Pyrazole Core Amine 3-NH2 Hinge_CO Hinge C=O (Glu81) Amine->Hinge_CO H-Bond (Donor) Phenyl Phenyl Ring Gatekeeper Gatekeeper (Phe/Thr) Phenyl->Gatekeeper Pi-Stacking / VdW SMe S-Me Group Hydro_Pocket Back Pocket (Val/Ala) SMe->Hydro_Pocket Hydrophobic / S-Pi Hinge_NH Hinge N-H (Leu83) Hinge_NH->Pyrazole H-Bond (Acceptor)

Caption: Schematic binding mode. The Pyrazole-Amine motif anchors to the Hinge, while the S-Me group probes the hydrophobic back pocket.

References

  • Tautomerism in Kinase Inhibitors

    • Foloppe, N., et al. (2006). The tautomerism of 3-amino-pyrazoles: Theoretical and experimental evidence.[2]Bioorganic & Medicinal Chemistry, 14(14), 4783-4791. Link

  • Sulfur-Aromatic Interactions

    • Beno, B. R., et al. (2015).[3] A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design.Journal of Medicinal Chemistry, 58(11), 4383–4438. Link

  • Kinase Hinge Binding Motifs

    • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[4]Nature Reviews Cancer, 9, 28–39. Link

  • Force Field Parameterization

    • Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.Journal of Chemical Theory and Computation, 12(1), 281–296. Link

Sources

Introduction: The Significance of the 3-Aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminopyrazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] Among the various substituted pyrazoles, the 3-aminopyrazole (3-AP) moiety has emerged as a particularly "privileged" scaffold.[1][6] This is attributed to its synthetic accessibility and the unique electronic and steric properties conferred by the amino group at the 3-position. This amino group can act as a crucial hydrogen bond donor, facilitating strong interactions with biological targets such as enzymes and receptors.[7] Consequently, 3-aminopyrazole derivatives have been extensively explored and have led to the development of several clinically significant molecules.[1][8] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of 3-aminopyrazole compounds, intended for researchers and professionals in the field of drug development.

Core Synthetic Strategies for 3-Aminopyrazole Derivatives

The construction of the 3-aminopyrazole core is most commonly achieved through the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic species where one of the electrophilic centers is a nitrile group.[9] This approach is highly versatile, allowing for the introduction of a wide range of substituents on both the pyrazole ring and the exocyclic amino group.

Reaction of β-Ketonitriles with Hydrazines

One of the most prevalent and straightforward methods for synthesizing 3-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.[9] The reaction proceeds via a condensation-cyclization sequence, yielding the corresponding 3-aminopyrazole derivative. The choice of hydrazine (e.g., hydrazine hydrate for N-unsubstituted pyrazoles or substituted hydrazines for N1-substituted analogs) and the substituents on the β-ketonitrile allows for the generation of diverse libraries of compounds.

Condensation of α,β-Unsaturated Nitriles with Hydrazines

Another major route to 3-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines.[9] In this method, the presence of a leaving group at the β-position of the unsaturated nitrile is crucial for the successful formation of the aromatic pyrazole ring. The regioselectivity of this reaction, yielding either 3-amino or 5-aminopyrazoles, can often be controlled by the reaction conditions (e.g., acidic vs. basic media) and the nature of the substituents on the reactants.

cluster_0 Synthesis of 3-Aminopyrazoles β-Ketonitrile β-Ketonitrile 3-Aminopyrazole_1 3-Aminopyrazole β-Ketonitrile->3-Aminopyrazole_1 + Hydrazine Hydrazine Hydrazine Hydrazine->3-Aminopyrazole_1 3-Aminopyrazole_2 3-Aminopyrazole Hydrazine->3-Aminopyrazole_2 α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile->3-Aminopyrazole_2 + Hydrazine Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., AXL, FGFR) Receptor Tyrosine Kinase (e.g., AXL, FGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., AXL, FGFR) Signaling Cascade (e.g., PI3K/AKT, MAPK) Signaling Cascade (e.g., PI3K/AKT, MAPK) Receptor Tyrosine Kinase (e.g., AXL, FGFR)->Signaling Cascade (e.g., PI3K/AKT, MAPK) Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Signaling Cascade (e.g., PI3K/AKT, MAPK)->Cell Proliferation, Survival, Metastasis 3-Aminopyrazole Inhibitor 3-Aminopyrazole Inhibitor 3-Aminopyrazole Inhibitor->Receptor Tyrosine Kinase (e.g., AXL, FGFR)

Caption: Inhibition of receptor tyrosine kinase signaling by 3-aminopyrazole derivatives.

Anti-infective Properties

The 3-aminopyrazole scaffold has also demonstrated significant potential in the development of anti-infective agents, with reported activity against a range of bacteria and fungi. [1][10]The mechanism of action for these compounds can vary, but some have been shown to target essential bacterial enzymes like DNA gyrase and topoisomerase IV. [1]

Compound/Series Target Organism(s) Key Findings
Pyrido[2,3-b]indoles with 3-AP substituent Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., S. aureus) Inhibition of both DNA Gyrase and Topoisomerase IV. [1]
3-Aminopyrazoles with Thiourea Moiety Methicillin-sensitive and -resistant Staphylococcus aureus (MSSA, MRSA) Sub-micromolar activity in the presence of bioavailable copper. [1]

| Simple 3-Aminopyrazoles | Bacillus subtilis, Staphylococcus pneumoniae, Escherichia coli, Aspergillus flavus, Saccharomyces racemosum, Geotrichum candidum | Broad-spectrum antibacterial and antifungal activity. [1]|

Experimental Protocols

Representative Synthesis of a 3-Aminopyrazole Derivative

Synthesis of 4-(4-chlorophenyl)-5-methyl-2-phenyl-2H-pyrazol-3-amine

This protocol is a representative example of the synthesis of a 3-aminopyrazole derivative via the condensation of a β-ketonitrile with a substituted hydrazine.

Materials:

  • 2-(4-chlorobenzoyl)propanenitrile (1 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(4-chlorobenzoyl)propanenitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask, add phenylhydrazine (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 4-(4-chlorophenyl)-5-methyl-2-phenyl-2H-pyrazol-3-amine.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

cluster_0 Synthesis Workflow Start Start Reactants Combine β-Ketonitrile, Phenylhydrazine, Ethanol, and Acetic Acid Start->Reactants Reflux Heat to Reflux Reactants->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Remove Solvent Cool->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of a 3-aminopyrazole derivative.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a synthesized 3-aminopyrazole compound against a bacterial strain.

Materials:

  • Synthesized 3-aminopyrazole compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the 3-aminopyrazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

3-Aminopyrazole and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis and the ability of the 3-amino group to form crucial interactions with biological targets have cemented their status as a privileged scaffold in drug discovery. The broad spectrum of biological activities, particularly as kinase inhibitors in oncology and inflammation, and as anti-infective agents, underscores their therapeutic potential. [1][3][8]Future research will likely focus on the development of more selective and potent 3-aminopyrazole derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, exploring novel therapeutic applications and understanding the detailed mechanisms of action of these compounds will continue to be areas of active investigation. The continued exploration of the chemical space around the 3-aminopyrazole core promises to yield new and improved therapeutic agents for a wide range of diseases.

References

Sources

An In-depth Technical Guide to 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine Analogs and Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its role in a multitude of biologically active compounds.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse substitution patterns that can be fine-tuned to achieve high-affinity and selective interactions with various biological targets.[2] Among these, protein kinases have emerged as a particularly fruitful area for pyrazole-based drug discovery.[1]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 3-aminopyrazole moiety, in particular, has been identified as a potent pharmacophore in the design of inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3][4] These kinases play pivotal roles in cell cycle progression and angiogenesis, processes that are fundamental to tumor growth and metastasis.[4][5]

This technical guide focuses on a specific, yet highly promising, class of pyrazole derivatives: 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine and its analogs. The inclusion of the methylsulfanylphenyl group introduces unique physicochemical properties that can influence target engagement, selectivity, and pharmacokinetic profiles. This document will provide a comprehensive overview of the synthetic strategies for accessing this core structure, detailed protocols for evaluating its biological activity, and an analysis of the structure-activity relationships that govern its potential as a kinase inhibitor.

Synthetic Strategies: A Rational Approach to the 3-Amino-5-Arylpyrazole Core

The most convergent and widely employed method for the synthesis of 3-amino-5-arylpyrazoles is the cyclocondensation reaction of a β-ketonitrile with hydrazine.[6] This approach offers a high degree of flexibility in introducing substituents onto the aryl ring.

Proposed Synthetic Pathway for this compound

Based on established synthetic methodologies for analogous compounds, a plausible and efficient route to the title compound is outlined below. The key intermediate is the β-ketonitrile, 3-oxo-3-(3-(methylthio)phenyl)propanenitrile .

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 3-Methylthiobenzoic_acid 3-(Methylthio)benzoic acid Thionyl_chloride 1. SOCl₂ Acetonitrile Acetonitrile Acyl_chloride 3-(Methylthio)benzoyl chloride Thionyl_chloride->Acyl_chloride Acylation NaH 2. NaH, Acetonitrile Ketonitrile 3-Oxo-3-(3-(methylthio)phenyl) propanenitrile NaH->Ketonitrile Claisen Condensation Hydrazine 3. Hydrazine hydrate (N₂H₄·H₂O) Target_Molecule 5-(3-Methylsulfanyl-phenyl)- 2H-pyrazol-3-ylamine Hydrazine->Target_Molecule Cyclocondensation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical, yet chemically sound, procedure based on analogous syntheses.[6][7] Researchers should perform appropriate reaction monitoring and characterization at each step.

Step 1: Synthesis of 3-Oxo-3-(3-(methylthio)phenyl)propanenitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Acetonitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Ester Addition: Prepare a solution of methyl 3-(methylthio)benzoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ester.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-oxo-3-(3-(methylthio)phenyl)propanenitrile.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-(3-(methylthio)phenyl)propanenitrile (1.0 equivalent) in ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to yield pure this compound.

Biological Evaluation: Assessing Kinase Inhibitory and Cytotoxic Potential

The primary therapeutic hypothesis for 3-amino-5-arylpyrazole derivatives is their ability to inhibit protein kinases involved in cancer progression. Therefore, a robust biological evaluation workflow is essential.

Biological_Evaluation_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Compound Test Compound (e.g., 5-(3-Methylsulfanyl-phenyl)- 2H-pyrazol-3-ylamine) Kinase_Assay Biochemical Kinase Assays (e.g., CDK2, VEGFR-2, Aurora A/B) Compound->Kinase_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Compound->Cytotoxicity_Assay IC50 IC₅₀ Determination (Kinase Inhibition & Cytotoxicity) Kinase_Assay->IC50 Cytotoxicity_Assay->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis

Caption: A typical workflow for the initial biological evaluation of pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibitory Assay (CDK2/Cyclin A)

This protocol is adapted from commercially available kinase assay kits and can be modified for other kinases.[1][3][4][8]

  • Reagent Preparation:

    • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

    • ATP Solution: Prepare a 200 µM ATP solution in 1X Kinase Buffer.

    • Substrate Solution: Prepare a solution of a suitable substrate (e.g., a biotinylated peptide derived from Histone H1 or Rb protein) at a concentration of 1.5 µM in 1X Kinase Buffer.[1]

    • Enzyme Solution: Dilute recombinant human CDK2/Cyclin A enzyme in 1X Kinase Buffer to the desired working concentration (to be determined empirically).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound at various concentrations (typically in DMSO, with a final DMSO concentration ≤1%) to the wells. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).

    • Add 20 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of a pre-mixed solution of ATP and substrate.

    • Incubate the plate at 30 °C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of a stop solution containing EDTA (e.g., 50 mM EDTA, pH 8.0).

  • Detection (Example using an antibody-based method):

    • Transfer an aliquot of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

    • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a primary antibody that specifically recognizes the phosphorylated substrate, diluted in a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.

    • Wash the plate as before.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent probe. Incubate for 1 hour at room temperature.

    • Wash the plate as before.

    • Add the appropriate detection reagent (e.g., a colorimetric substrate for HRP or read fluorescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibitory Assay

This protocol is based on a common ELISA-based format.[5][9][10]

  • Plate Preparation: Coat a 96-well microtiter plate with a substrate such as poly(Glu, Tyr) 4:1 overnight. Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Reaction:

    • Add the test compound at various concentrations to the wells.

    • Add recombinant human VEGFR-2 kinase domain.

    • Initiate the reaction by adding an ATP solution (e.g., 10 µM).

    • Incubate at 30 °C for 30-60 minutes.

  • Detection:

    • Wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour.

    • Wash the plate.

    • Add a TMB substrate solution and incubate until color develops.

    • Stop the reaction with sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm. Calculate IC₅₀ values as described for the CDK2 assay.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Structure-Activity Relationships (SAR) and Derivative Design

The SAR of 3-amino-5-arylpyrazoles as kinase inhibitors is a well-explored area, providing a rational basis for the design of new analogs.

Key Interaction Points of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole core typically forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The amino group at the 3-position and one of the pyrazole nitrogen atoms often act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP.[15]

Caption: General binding mode of the 3-aminopyrazole scaffold in a kinase hinge region.

Influence of the 5-Aryl Substituent

The 5-aryl group extends into a more variable region of the ATP-binding site, and its substitution pattern significantly impacts potency and selectivity.[16]

  • Lipophilicity and Hydrophobic Interactions: The phenyl ring itself often engages in hydrophobic interactions with non-polar residues in the binding pocket. The methylsulfanyl group (-SCH₃) in the target compound is a moderately lipophilic, electron-donating group that can enhance these interactions.

  • Bioisosteric Replacements: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to modulate properties such as solubility, metabolic stability, and target selectivity.[17][18][19][20][21] For example, replacing a phenyl ring with a pyridine or a thiophene ring can introduce additional hydrogen bonding opportunities or alter the electronic properties of the molecule.

  • Positional Isomerism: The position of the methylsulfanyl group (ortho, meta, or para) on the phenyl ring is critical. The meta-position, as in the title compound, directs the substituent into a specific vector space within the binding pocket, which can be optimized for interaction with specific amino acid residues.

Summary of SAR for 5-Aryl-3-Aminopyrazole Kinase Inhibitors
Position of ModificationGeneral Observation on Kinase InhibitionRationale
Pyrazole N1 Substitution with small alkyl or aryl groups can modulate potency and selectivity. Bulky groups are often detrimental.The N1 substituent can influence the orientation of the 5-aryl group and may clash with residues in the binding pocket.
Pyrazole C4 Substitution can be tolerated and used to fine-tune physicochemical properties.This position often points towards the solvent-exposed region.
5-Aryl Ring Substituents that enhance hydrophobic interactions or form additional hydrogen bonds often increase potency.This group occupies a key pocket, and its interactions are critical for high-affinity binding.
3-Amino Group Acylation or alkylation can be explored, but often the free amine is crucial for the hinge-binding interaction.The primary amine is a key hydrogen bond donor.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its synthesis is accessible through established chemical transformations, and its biological activity can be thoroughly characterized using a suite of in vitro assays. The structure-activity relationships of the broader 3-amino-5-arylpyrazole class provide a strong foundation for rational drug design, allowing for the optimization of potency, selectivity, and drug-like properties.

Future work in this area should focus on:

  • Synthesis and Profiling of Analogs: A systematic exploration of different substituents on the 5-phenyl ring and bioisosteric replacements will be crucial to fully understand the SAR and identify lead candidates.

  • Kinase Selectivity Profiling: Promising compounds should be screened against a broad panel of kinases to determine their selectivity profile, which is a key factor in minimizing off-target toxicity.

  • In Vivo Evaluation: Compounds with potent in vitro activity and favorable selectivity should be advanced to in vivo models of cancer to assess their efficacy and pharmacokinetic properties.

This in-depth technical guide provides the necessary framework for researchers and drug development professionals to embark on the exploration of this compound analogs and derivatives as a potential new class of targeted cancer therapeutics.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Patents on aminopyrazole derivatives for cancer therapy. (2001).
  • VEGFR2 Kinase Assay. BindingDB. [Link]

  • MTT (Assay protocol). Bitesize Bio. [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024). PMC. [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ChemRxiv. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2011). PMC. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ChEMBL. [Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. (2001). WIPO Patentscope. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine is not extensively characterized in publicly available scientific literature as a kinase inhibitor. Therefore, this document provides a detailed framework and protocols based on the well-established principles of kinase inhibition by closely related 3-amino-5-aryl-pyrazole analogs. The experimental details provided herein are representative and will require optimization for the specific compound of interest.

Introduction: The 3-Amino-5-Aryl-Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, including protein kinases.[1] The 3-amino-5-aryl-pyrazole core, in particular, has proven to be a versatile template for the design of potent and selective kinase inhibitors.[2] This is attributed to its structural features that allow for key interactions within the ATP-binding pocket of kinases. The amino group at the 3-position can act as a hydrogen bond donor, while the aryl group at the 5-position can be modified to achieve selectivity and potency by extending into different regions of the kinase active site.[3] Derivatives of this scaffold have been developed to target a range of kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Receptor Tyrosine Kinases (RTKs).[3][4]

Hypothetical Target Profile and Mechanism of Action

Based on the broader class of 3-amino-5-aryl-pyrazole inhibitors, this compound could potentially target kinases involved in cell cycle regulation and proliferation. A plausible primary target could be a member of the Cyclin-Dependent Kinase (CDK) family, which are key regulators of cell cycle progression.[1][5]

Hypothesized Mechanism of Action:

It is proposed that this compound acts as an ATP-competitive inhibitor. The pyrazole core would anchor the molecule in the ATP-binding site through hydrogen bonds with the kinase hinge region. The 3-amino group is crucial for this interaction. The 5-phenyl group with the methylsulfanyl substituent would occupy the hydrophobic pocket, and variations in this region across different kinases would determine the compound's selectivity profile.

The following diagram illustrates the hypothetical inhibition of the CDK2/Cyclin E complex, a key regulator of the G1/S phase transition in the cell cycle.

CDK2_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Ras_MAPK_Pathway Ras/MAPK Pathway Growth_Factors->Ras_MAPK_Pathway activate Cyclin_D_CDK46 Cyclin D / CDK4/6 Ras_MAPK_Pathway->Cyclin_D_CDK46 induce expression pRb pRb Cyclin_D_CDK46->pRb phosphorylates Cyclin_D_CDK46->pRb releases E2F E2F pRb->E2F inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription of Cyclin E DNA_Synthesis DNA Synthesis Cyclin_E_CDK2->DNA_Synthesis promotes Inhibitor 5-(3-Methylsulfanyl-phenyl) -2H-pyrazol-3-ylamine Inhibitor->Cyclin_E_CDK2 inhibits

Caption: Hypothetical inhibition of the CDK2/Cyclin E pathway.

Quantitative Data from a Representative Analog

To provide a tangible example of the potential potency of this class of compounds, the following table summarizes the inhibitory activity of a representative 3-amino-5-aryl-pyrazole derivative against a panel of kinases.

Kinase TargetIC50 (nM)Reference Compound
CDK2/Cyclin A15Representative 3-amino-pyrazole
CDK1/Cyclin B45Representative 3-amino-pyrazole
GSK-3β120Representative 3-amino-pyrazole
Aurora A>1000Representative 3-amino-pyrazole
VEGFR2>1000Representative 3-amino-pyrazole

Note: This data is for a representative compound from the 3-amino-pyrazole class and should be used as a general guide. Actual values for this compound may vary significantly.

Experimental Protocols

The following protocols provide a starting point for the evaluation of this compound as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol describes a biochemical assay to determine the IC50 value of the test compound against recombinant CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A (active)

  • Histone H1 protein (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration in the assay might be 10 µM.

  • Assay Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of a solution containing CDK2/Cyclin A and Histone H1 in kinase buffer to all wells except the negative control wells (add buffer instead). The final enzyme and substrate concentrations should be optimized based on the manufacturer's recommendations and preliminary experiments.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to all wells. The final ATP concentration should be close to the Km value for CDK2.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of the test compound on the proliferation of a cancer cell line, such as MCF-7 (breast cancer), which is dependent on CDK activity.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Sterile, clear-bottom, white-walled 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) using a non-linear regression model.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a novel pyrazole-based kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Studies (Future Work) Compound_Synthesis Compound Synthesis & Characterization Biochemical_Assay Biochemical Kinase Assay (e.g., CDK2/Cyclin A) Compound_Synthesis->Biochemical_Assay Test Compound IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) IC50_Determination->Selectivity_Profiling Prioritize Potent Compounds Proliferation_Assay Cell Proliferation Assay (e.g., MCF-7) Selectivity_Profiling->Proliferation_Assay Select Lead Compound GI50_Determination GI50 Determination Proliferation_Assay->GI50_Determination Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Rb) GI50_Determination->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle_Analysis Pharmacokinetics Pharmacokinetics (PK) Studies Cell_Cycle_Analysis->Pharmacokinetics Promising Leads Xenograft_Model Tumor Xenograft Model (Efficacy Studies) Pharmacokinetics->Xenograft_Model

Caption: General workflow for kinase inhibitor characterization.

References

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2020). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 28(15), 115564. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. [Link]

  • Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Shorbagi, A.-N. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(1), 23-37. [Link]

  • Zhang, D., Wu, F., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5769. [Link]

  • Shaikh, A., et al. (2020). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 62(10), 457-462. [Link]

  • Schenone, S., et al. (2011). 3-Amino-1H-pyrazole-based kinase inhibitors. Current Medicinal Chemistry, 18(29), 4487-4504. [Link]

Sources

Application Note: High-Throughput Screening Strategies for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Privilege and the Screening Paradox

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, termed a "privileged structure" due to its ability to serve as a ligand for a diverse array of biological targets, particularly protein kinases (e.g., Ruxolitinib, Crizotinib) and GPCRs. Its planar, nitrogen-rich architecture allows for robust hydrogen bonding with the hinge region of kinase ATP-binding pockets [1][2].

However, this chemical versatility introduces specific challenges in High-Throughput Screening (HTS). Pyrazole derivatives often exhibit lipophilicity-driven colloidal aggregation, leading to non-specific protein sequestration and a high rate of false positives. Furthermore, the aromatic nature of certain fused pyrazoles can induce autofluorescence, interfering with standard intensity-based readouts.

This guide details a validated workflow designed to screen pyrazole libraries effectively, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical affinity and ATP-quantitation for cellular efficacy.

Strategic Workflow Overview

The following workflow prioritizes the early elimination of "frequent hitters" and aggregation-based false positives.

HTS_Workflow Library Pyrazole Compound Library (10mM DMSO Stocks) PreScreen In Silico Filter (Remove PAINS/Reactive Groups) Library->PreScreen PrimaryAssay Primary Biochemical Screen (TR-FRET Kinase Assay) PreScreen->PrimaryAssay Decision1 >50% Inhibition? PrimaryAssay->Decision1 Decision1->Library No (Archive) CounterScreen Detergent Sensitivity Assay (+0.01% Triton X-100) Decision1->CounterScreen Yes CounterScreen->Library Activity Lost (Aggregator) CellAssay Cellular Viability Screen (CellTiter-Glo / ATP) CounterScreen->CellAssay Activity Retained (True Binder) HitValidation Hit Validation (IC50 Determination) CellAssay->HitValidation

Figure 1: Integrated HTS workflow for pyrazole discovery. Note the critical "Detergent Sensitivity" counter-screen to filter colloidal aggregators before expensive cell-based assays.

Protocol A: Biochemical Kinase Screen (TR-FRET)

Rationale: Standard fluorescence intensity assays are prone to interference from the autofluorescence of complex pyrazole rings. TR-FRET is the gold standard here because it introduces a time delay (50–100 µs) between excitation and measurement. This allows short-lived background fluorescence (from the compound) to decay, leaving only the long-lived signal from the lanthanide donor (Europium or Terbium) [3].[1]

Assay Principle

This assay uses a "Sandwich" format or a "Tracer" competition format. Below is the protocol for a Tracer Competition Assay (measuring binding affinity,


), which is less prone to artifacts than activity assays.
  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[2]

  • Acceptor: Fluorescent tracer (binds to the ATP pocket).

  • Signal: High FRET signal = Tracer bound. Decrease in FRET = Compound bound (Hit).

Materials & Reagents
ComponentSpecificationPurpose
Kinase Buffer A 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Physiological buffer with detergent to minimize aggregation.
Tracer AlexaFluor™ 647-labeled Kinase TracerCompetes with test compound for ATP pocket.
Antibody Eu-anti-GST or Eu-anti-HisBinds to the epitope tag of the kinase.
Plates 384-well Low Volume, White/OpaqueWhite reflects light for max signal; low volume saves reagent.
Step-by-Step Protocol
  • Compound Transfer:

    • Dispense 100 nL of pyrazole test compounds (in 100% DMSO) into the 384-well plate using an acoustic dispenser (e.g., Echo®).

    • Control Wells: Add 100 nL DMSO (Negative Control) and 100 nL Staurosporine (Positive Control).

  • Kinase/Antibody Addition:

    • Dilute the Kinase and Eu-Antibody in Kinase Buffer A .

    • Add 5 µL of this mix to all wells.

    • Note: Optimization of kinase concentration is required prior to HTS (target 2-4 nM usually).

  • Tracer Addition:

    • Dilute the Tracer in Kinase Buffer A.

    • Add 5 µL of Tracer to all wells.[3]

    • Final Assay Volume: 10 µL.

  • Incubation:

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Calculation:

    • Calculate Ratio:

      
      .
      
    • Calculate % Inhibition based on controls.

Expert Insight - The Aggregation Trap: Pyrazoles are notorious for forming colloidal aggregates that sequester enzymes, looking like potent inhibitors. Validation Step: If a hit is identified, repeat the assay with 0.05% or 0.1% Triton X-100 . If the potency (


) shifts significantly (e.g., >3-fold loss of potency), the compound is likely a false-positive aggregator, not a true binder [4].

Protocol B: High-Throughput Cell Viability (CellTiter-Glo)[4][5]

Rationale: Once biochemical affinity is established, cell permeability and efficacy must be validated. The CellTiter-Glo® (Promega) assay quantifies ATP, a direct marker of metabolically active cells.[4][5] It is a homogeneous "add-mix-measure" lytic assay ideal for HTS [5].[6]

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest target cancer cells (e.g., A549, HeLa) during the log-growth phase.

    • Dispense 25 µL of cell suspension (approx. 1,000–2,000 cells/well) into a 384-well white, opaque-bottom tissue culture plate.

    • Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Add 125 nL of compound (from library source plate) directly to the wells.

    • Incubate for 48 or 72 hours (depending on cell doubling time).

  • Reagent Preparation:

    • Thaw CellTiter-Glo buffer and substrate.[7] Mix to reconstitute.

    • Critical: Equilibrate the reagent to Room Temperature (RT) before use to ensure consistent luciferase kinetics.

  • Assay Reaction:

    • Remove cell plates from the incubator and equilibrate to RT for 30 minutes.

    • Add 25 µL of CellTiter-Glo Reagent to each well (1:1 ratio with media).[7][4]

  • Lysis and Stabilization:

    • Mix on an orbital shaker for 2 minutes (induces cell lysis).

    • Incubate at RT for 10 minutes (stabilizes luminescent signal).

  • Measurement:

    • Measure Total Luminescence (integration time: 0.5–1.0 second/well).

Data Analysis & Quality Control

Z-Factor Calculation

To validate the robustness of the HTS campaign, calculate the Z-factor for each plate. A Z-factor > 0.5 is required for a valid screen.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Background (TR-FRET) Tracer concentration too highTitrate tracer to

value.
Signal Drift across plate Temperature gradientAllow all reagents to reach RT; avoid stacking plates immediately after reading.
"Sticky" Compounds Pyrazole insolubilityIncrease DMSO slightly (if tolerated) or check solubility limits; use acoustic dispensing to avoid tip carryover.
False Positives (Cell Assay) Luciferase InhibitionPyrazoles can inhibit luciferase. Cross-validate hits with a non-luciferase assay (e.g., Resazurin/AlamarBlue) [6].

Visualization of Assay Mechanisms

TRFRET_Mechanism cluster_NoInhibitor No Inhibitor (High FRET Signal) cluster_Inhibitor With Inhibitor (Low FRET Signal) Eu Europium Donor (Exc: 337nm) Ab Antibody Eu->Ab Linked Tracer Fluorescent Tracer (Acceptor) Eu->Tracer Energy Transfer (FRET) Kinase Kinase Target Ab->Kinase Binds Tag Tracer->Kinase Binds Pocket Tracer->Kinase Displaced Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Blocks Pocket

Figure 2: Mechanism of Competitive TR-FRET. In the absence of an inhibitor, the Tracer binds, allowing energy transfer from Europium to the Tracer (Signal High). A pyrazole inhibitor displaces the tracer, breaking the FRET pair (Signal Low).

References

  • Alam, M. A. (2023).[8] Pyrazole: an emerging privileged scaffold in drug discovery.[8][9] Future Medicinal Chemistry, 15(21), 2011-2023.[8]

  • Ghazimoradi, S., et al. (2025).[10][11] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.[11][12] Chemical Methodologies, 9(2), 142-157.[10]

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Application Note.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.[6][4] Technical Bulletin TB288.

  • Aldrich, C., et al. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Evaluation of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel therapeutic agents to combat inflammatory disorders remains a cornerstone of drug discovery. Pyrazole and pyrazoline derivatives have emerged as a privileged scaffold, demonstrating significant potential as anti-inflammatory agents.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine , a novel pyrazole analogue, for its potential anti-inflammatory properties. We present a structured, multi-tiered experimental workflow, from initial cell-free screening to detailed mechanistic studies in cellular models of inflammation. The protocols herein are designed to be self-validating, incorporating essential controls and detailed rationales to ensure scientific rigor. We hypothesize that the compound may exert its effects through the modulation of critical inflammatory signaling cascades, such as the NF-κB and p38 MAPK pathways, which are central regulators of the inflammatory response.[6][7][8][9]

Introduction: The Rationale for Investigating Novel Pyrazole Analogues

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[8][10] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for safer and more effective alternatives.[2][10]

The pyrazole heterocyclic ring is a key pharmacophore found in several clinically approved drugs, including the selective COX-2 inhibitor Celecoxib.[11] This scaffold's versatility has inspired the synthesis of numerous derivatives with potent anti-inflammatory and analgesic activities.[1][4][12] This compound represents a novel, yet-uncharacterized analogue. Its structural features suggest a potential to interact with key biological targets within inflammatory pathways. This guide provides the foundational protocols to systematically evaluate its therapeutic potential.

Compound Profile:

  • IUPAC Name: 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine

  • Molecular Formula: C₁₀H₁₁N₃S

  • Molecular Weight: 205.28 g/mol

  • Structure:

    
    (Note: Image is a representation)
    

Hypothesized Mechanism of Action

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate immune cells like macrophages through receptors like Toll-like receptor 4 (TLR4).[13] This activation triggers downstream signaling cascades, prominently the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[6][7][9][13]

  • p38 MAPK Pathway: Activation of p38 MAPK leads to the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[6][14][15]

  • NF-κB Pathway: The canonical NF-κB pathway involves the degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus.[9] In the nucleus, it drives the transcription of a host of pro-inflammatory genes, including those for TNF-α, interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[7][16]

We hypothesize that this compound may inhibit one or more key nodes in these pathways, thereby reducing the expression and release of inflammatory mediators.

G cluster_pathway Hypothesized Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK Activation TLR4->p38 IKK IKK Activation TLR4->IKK Gene Pro-inflammatory Gene Transcription p38->Gene IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB releases NFkB->Gene Cytokines TNF-α, IL-6, iNOS (Inflammation) Gene->Cytokines Compound 5-(3-Methylsulfanyl-phenyl) -2H-pyrazol-3-ylamine Compound->Inhibition1 Compound->Inhibition2 Inhibition1->p38 Inhibition2->IKK

Caption: Hypothesized mechanism of action for this compound.

Staged Experimental Workflow

A systematic approach is crucial for evaluating a novel compound. We propose a tiered workflow that progresses from broad screening to specific mechanistic validation.

G cluster_1 cluster_2 cluster_3 cluster_4 P1 Tier 1: Preliminary Screening A1 Cytotoxicity Assay (e.g., MTT/XTT) A2 Protein Denaturation Inhibition Assay P2 Tier 2: In Vitro Efficacy P1->P2 B1 LPS-Stimulated Macrophage Model B2 Nitric Oxide (NO) Production Assay B3 Pro-inflammatory Cytokine ELISA (TNF-α, IL-6) P3 Tier 3: Mechanistic Insight P2->P3 C1 Western Blot Analysis (p-p38, IκBα) C2 Gene Expression (qPCR for iNOS, TNF-α) P4 Tier 4: In Vivo Validation P3->P4 D1 Acute Inflammation Models (e.g., Carrageenan-Induced Paw Edema)

Caption: Recommended experimental workflow for evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

Cell Culture: Murine Macrophage RAW 264.7

Principle: The RAW 264.7 cell line is a robust and widely used model for studying macrophage-mediated inflammation.[17] These cells respond to LPS by producing a variety of inflammatory mediators.

  • Materials:

    • RAW 264.7 cell line (ATCC® TIB-71™)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • Procedure:

    • Maintain cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

    • To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding new flasks.

Tier 1: Cytotoxicity Assessment (MTT Assay)

Principle: Before assessing anti-inflammatory activity, it is critical to determine the non-toxic concentration range of the test compound. The MTT assay measures cell viability by the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

  • Reagents:

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Replace the medium with the compound-containing medium and incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations that show >90% viability for subsequent experiments.

Concentration (µM)Absorbance (OD 570nm)% Viability (Relative to Vehicle)
Vehicle Control (0.1% DMSO)1.250100%
11.24599.6%
51.23098.4%
101.21597.2%
251.19095.2%
501.12590.0%
1000.85068.0%
Caption: Example data table for an MTT cytotoxicity assay.
Tier 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: iNOS, induced during inflammation, produces large amounts of nitric oxide (NO). NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent detects nitrite as a proxy for NO production.[17][18][19]

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite (NaNO₂) standard solution.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[18] An unstimulated control group should be included.

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B, incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.[19][20]

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with NaNO₂. Express results as µM of nitrite.

Tier 2: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, released into the culture medium.[21][22][23]

  • Materials:

    • Mouse TNF-α and IL-6 ELISA kits.

  • Procedure:

    • Collect the cell culture supernatant from the same experiment described in Protocol 4.3.

    • Centrifuge the supernatant to remove any cell debris.

    • Perform the ELISA according to the manufacturer’s protocol.[21][24] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-enzyme conjugate.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance.

  • Data Analysis: Calculate the cytokine concentrations (in pg/mL or ng/mL) by interpolating from the standard curve generated with recombinant cytokines.

Treatment GroupNitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)< LOD50.535.2
LPS (1 µg/mL)45.83500.24250.7
LPS + Dexamethasone (10 µM)5.2450.6675.1
LPS + Test Compound (10 µM)25.31800.42100.3
LPS + Test Compound (25 µM)12.1950.81120.9
Caption: Example summary table for in vitro efficacy data. (LOD = Limit of Detection).
Tier 3: Western Blot for Mechanistic Analysis

Principle: Western blotting allows for the detection of specific proteins in cell lysates. To probe the hypothesized mechanism, we will assess the phosphorylation status of p38 (indicating its activation) and the degradation of IκBα (a hallmark of NF-κB activation).

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-IκBα, anti-β-actin.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for p-p38, 60 minutes for IκBα degradation).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the levels of phospho-p38 to total p38 and IκBα to the loading control (β-actin). Compare the levels in compound-treated groups to the LPS-only group.

Tier 4: In Vivo Validation (Conceptual Outline)

Principle: Promising in vitro results must be validated in a living organism. The carrageenan-induced paw edema model is a classic and reliable assay for acute inflammation.[2][10][25]

  • Model: Carrageenan-induced paw edema in rats or mice.[4][25][26][27]

  • Brief Protocol:

    • Administer the test compound or vehicle to animals (e.g., via oral gavage).

    • After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw to induce localized inflammation.

    • Measure the paw volume (edema) at various time points post-injection using a plethysmometer.

    • A positive control group treated with a standard drug like Indomethacin should be included.

  • Endpoint: The percentage inhibition of edema in the compound-treated group compared to the vehicle-treated group.

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By progressing through this tiered workflow, researchers can efficiently determine the compound's cytotoxicity, confirm its in vitro efficacy in a relevant cellular model, elucidate its potential mechanism of action, and lay the groundwork for future in vivo validation. The strong precedent for anti-inflammatory activity within the pyrazole class suggests that this novel analogue is a worthy candidate for investigation.

References

  • Lee, J. C., & Young, P. R. (1994). Role of p38 mitogen-activated protein kinase in the regulation of inflammatory cytokine production. Journal of Leukocyte Biology. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. [Link]

  • Liu, T., & Cheung, H. H. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences. [Link]

  • Thomas, S., & Fisher, K. H. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Cellular Neuroscience. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases. The Journal of clinical investigation. [Link]

  • Gaestel, M., & Mengel, A. (2017). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. EMBO molecular medicine. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI CCTL. [Link]

  • Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Scientifica. [Link]

  • Bettelli, E., & Vignali, D. A. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • Jeon, K. I., & Jeong, J. Y. (2015). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Mediators of Inflammation. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • Okpo, S. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. European Journal of Medicinal Plants. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • Fuchs, D., & Schroecksnadel, K. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of visualized experiments : JoVE. [Link]

  • Schmidt, H. H., & Walter, U. (1994). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Pflügers Archiv : European journal of physiology. [Link]

  • de Souza, W., & da Silva, C. V. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Cellular and Infection Microbiology. [Link]

  • Deraniyagala, S., & Wijesinghe, G. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of Applied Pharmaceutical Science. [Link]

  • Dhananjayan, S., et al. (2017). Production of nitric oxide (NO). ResearchGate. [Link]

  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus. [Link]

  • Leng, S. X., & Ferrucci, L. (2009). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The journals of gerontology. Series A, Biological sciences and medical sciences. [Link]

  • Keshive, E. R., & Van Dyke, B. R. (1995). Kinetic Analysis of the Fate of Nitric Oxide Synthesized by Macrophages in Vitro. The Journal of biological chemistry. [Link]

  • Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. [Link]

  • Ramirez, J. L., & Hernandez, C. (2021). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in molecular biology. [Link]

  • Chondrex, Inc. (n.d.). Cytokine Detection ELISAs. [Link]

  • Geronikaki, A., & Gavalas, A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Pharmaceuticals. [Link]

  • Wang, Y., & Li, Y. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Drug design, development and therapy. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Drug Discovery. [Link]

  • Kumar, A., & Sharma, S. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittel-Forschung. [Link]

  • Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Anti-inflammatory Agents. Journal of Medicinal and Chemical Sciences. [Link]

  • Geronikaki, A., & Gavalas, A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Pharmaceuticals. [Link]

  • Geronikaki, A., & Gavalas, A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Ryng, S., & Tys, J. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][6][7][28]Triazine from Pivotal Intermediate. Molbank. [Link]

  • Kumar, G. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society. [Link]

  • Dube, P. N., et al. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Cogent Chemistry. [Link]

  • Prajuli, R. (n.d.). Synthesis and Characterization of some Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Kaur, P., & Arora, V. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the quantitative analysis of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine (MSPPA) in human plasma. Given the prevalence of pyrazole derivatives in pharmacologically active compounds, robust and reliable bioanalytical methods are critical for drug development.[1][2] This method employs a simple protein precipitation step for sample preparation followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol has been structured to meet the rigorous validation requirements set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[3][4][5] The described method is highly selective and sensitive, making it suitable for pharmacokinetic, toxicokinetic, or bioequivalence studies.[3]

Introduction and Rationale

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of the drug development process.[4] It provides essential data for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. The analyte, this compound (MSPPA), is a small molecule containing a pyrazole core, a structure known for a wide spectrum of biological activities.[6][7]

For quantifying small molecules in complex biological fluids like plasma, HPLC-MS/MS is the gold standard.[3] Its superiority lies in the combination of the high separation power of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry. This combination allows for the precise measurement of low-concentration analytes, even in the presence of numerous endogenous matrix components.[8]

The choice of sample preparation is equally critical. While techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) offer cleaner extracts, protein precipitation (PPT) was selected for this protocol due to its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput environments.[9][10] This application note details the complete workflow, from sample collection to data analysis, and outlines the comprehensive validation procedure that ensures the reliability and reproducibility of the generated data.

Materials and Instrumentation

Chemicals and Reagents
  • This compound (MSPPA) reference standard (>99% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., MSPPA-d4 (>99% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA as anticoagulant)

Instrumentation
  • HPLC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of MSPPA and the internal standard (IS) in methanol.

  • Working Solutions: Serially dilute the primary stock solutions with 50:50 ACN/Water to create intermediate working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a 50 ng/mL IS working solution in acetonitrile. This solution will also serve as the protein precipitation agent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare CCs and QCs. A typical concentration range might be 1-1000 ng/mL. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

The objective of this step is to remove the majority of proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.

  • Aliquot: Using a calibrated pipette, transfer 50 µL of the plasma sample (blank, CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 200 µL of the IS working solution (50 ng/mL in ACN) to each tube. The acetonitrile denatures and precipitates the plasma proteins.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge: Centrifuge the samples at approximately 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to an HPLC vial or 96-well plate.

  • Dilute: Add 100 µL of ultrapure water to the supernatant. This step reduces the organic solvent concentration of the final extract, which can improve peak shape for early-eluting compounds in reversed-phase chromatography.

  • Inject: Inject 5 µL of the final solution into the HPLC-MS/MS system.

G cluster_workflow Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma Sample add_is 2. Add 200 µL ACN with Internal Standard plasma->add_is Protein Precipitation vortex 3. Vortex for 1 minute add_is->vortex centrifuge 4. Centrifuge at 14,000 rpm vortex->centrifuge supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant Separation dilute 6. Dilute with 100 µL Water supernatant->dilute inject 7. Inject 5 µL into LC-MS/MS dilute->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

HPLC-MS/MS Conditions

The following conditions are a starting point and should be optimized as necessary.

Table 1: HPLC Parameters

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Total Run Time5.0 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V
MRM Transitions
MSPPATo be determined (e.g., m/z 222.1 -> 150.1)
MSPPA-d4 (IS)To be determined (e.g., m/z 226.1 -> 154.1)
Collision Energy (CE)To be optimized
Declustering Potential (DP)To be optimized

Note: MRM transitions and compound-specific parameters must be determined empirically by infusing the analyte and IS into the mass spectrometer.

Bioanalytical Method Validation

A bioanalytical method must be validated to ensure its performance is reliable for its intended purpose.[3][4] The validation process is conducted according to the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[3][11]

G cluster_validation Pillars of Method Validation ReliableMethod Reliable & Reproducible Method Accuracy Accuracy Accuracy->ReliableMethod Precision Precision Precision->ReliableMethod Selectivity Selectivity Selectivity->ReliableMethod Sensitivity Sensitivity (LLOQ) Sensitivity->ReliableMethod Stability Stability Stability->ReliableMethod MatrixEffect Matrix Effect MatrixEffect->ReliableMethod

Caption: Core parameters ensuring a validated bioanalytical method.

The key validation parameters and their typical acceptance criteria are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.Response in blank samples (from at least 6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[3]
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration over the intended analytical range.At least 6 non-zero calibration points. A regression model (e.g., linear, 1/x² weighting) should be chosen. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[3]
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).Assessed using QCs at ≥4 levels in at least 3 separate runs. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[3][11]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤20%.[12]
Matrix Effect To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.[13]Assessed at Low and High QC levels. The IS-normalized matrix factor (calculated by comparing the response in post-extraction spiked samples to neat solutions) should have a %CV ≤15%.[3]
Recovery To determine the efficiency of the extraction process.Assessed at Low, Mid, and High QC levels. Recovery of the analyte and IS should be consistent and reproducible. While no specific % recovery is required, consistency is key.
Stability To ensure the analyte concentration remains unchanged during sample handling, processing, and storage.[14][15]Assessed at Low and High QC levels under various conditions: - Freeze-Thaw Stability (e.g., 3 cycles) - Short-Term/Bench-Top Stability (e.g., 4-24h at room temp) - Post-Preparative Stability (in autosampler) - Long-Term Stability (frozen at -70°C or below).[16] Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust, selective, and sensitive tool for the quantification of this compound in human plasma. The straightforward protein precipitation protocol is well-suited for high-throughput analysis. Comprehensive validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality, reliable data to support drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025).
  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Pharmaceutical Technology. (2026). Best Practices for Stability Testing of Biologics. [Link]

  • MDS Pharma. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

  • Wiley Online Library. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods. [Link]

  • Chromatography Online. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • PubMed. (2005). Stabilizing drug molecules in biological samples. [Link]

  • Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples. [Link]

  • PubMed. (2019). HPLC-UV method for temozolomide determination in complex biological matrices: Application for in vitro, ex vivo and in vivo studies. [Link]

  • PubMed. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • National Center for Biotechnology Information. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of some pyrazole derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link]

  • Waters Corporation. (n.d.). Development of a Quantitative UPLC/MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and Their Metabolites in Human Cerebrospinal Fluid. [Link]

  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid. [Link]

Sources

synthetic protocols for functionalizing the pyrazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Pyrazole Scaffold for Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, serving as a bioisostere for amides and phenyl rings in active pharmaceutical ingredients (e.g., Celecoxib, Ruxolitinib). However, its functionalization is often plagued by regioselectivity issues arising from annular tautomerism and competing electronic biases.

This guide provides a validated, modular approach to functionalizing the pyrazole core. Unlike standard textbook descriptions, we focus on controlling the tautomeric equilibrium to dictate N-selectivity and utilizing electronic disparity to discriminate between C4 (nucleophilic) and C5 (acidic/electrophilic) positions.

The Pyrazole Electronic Map

Before initiating synthesis, one must understand the "personality" of the ring atoms. The pyrazole ring is an electron-rich enamine-type system (N1-C5=C4) embedded within an aromatic cycle.

  • N1 (Pyrrole-like): The nucleophilic handle.[1] Functionalization here locks the tautomer.

  • C4 (Nucleophilic): The most electron-rich carbon.[2] Susceptible to Electrophilic Aromatic Substitution (SEAr).

  • C3/C5 (Electrophilic/Acidic): C5 is the most acidic proton (pKa ~19.8) and the primary site for direct C-H activation if N1 is substituted.

Visualizing the Reactivity Landscape:

PyrazoleMap cluster_logic Regioselectivity Rules Pyrazole 1H-Pyrazole Core N1 N1 Position (Nucleophilic) Pyrazole->N1 Step 1: Lock Tautomer C4 C4 Position (S_EAr Active) N1->C4 Step 2: Electrophilic Attack C5 C5 Position (C-H Acidic / Direct Arylation) N1->C5 Step 3: C-H Activation Rule1 N-Alkylation: Sterics favor 1,3-isomer Thermodynamics favor 1,5-isomer Rule2 C4-Halogenation: Requires N-protection first

Figure 1: Strategic logic flow for sequential pyrazole functionalization.

Module 1: Controlling the Nitrogen (N1-Arylation)

The Challenge: Direct alkylation with halides (SN2) often yields mixtures of 1,3- and 1,5-isomers due to the "lone pair shuffle." The Solution: Use Chan-Lam Coupling . This copper-mediated oxidative coupling is milder than Buchwald-Hartwig, tolerates air/moisture, and allows for better regiocontrol based on boronic acid sterics.

Protocol: Chan-Lam N-Arylation

Target: Formation of 1-arylpyrazoles without harsh bases.

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 0.2 equiv)

  • Ligand/Base: Pyridine (2.0 equiv) or Et₃N

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Oxidant: Compressed Air or O₂ balloon

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask, add Cu(OAc)₂ (10 mol%), the pyrazole substrate (1.0 equiv), and the aryl boronic acid (1.5 equiv).

  • Solvate: Add DCM (0.1 M concentration relative to pyrazole). Add a magnetic stir bar.

  • Activate: Add Pyridine (2.0 equiv) dropwise. The solution typically turns a deep blue/green (active Cu(II)-pyridine species).

  • Oxidate: Equip the flask with a drying tube (CaCl₂) or an O₂ balloon. Stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Note: Vigorous stirring is crucial for oxygen mass transfer.

  • Quench: Dilute with EtOAc, wash with NH₄Cl (sat. aq.) to remove copper salts (aqueous layer turns blue), then wash with brine.

  • Purify: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Self-Validation (QC):

  • TLC: Product is usually less polar than the free NH-pyrazole.

  • NMR: Disappearance of the broad NH singlet (usually >10 ppm).

  • Regio-check: Perform a NOESY experiment. If you formed the 1,5-isomer, you will see a cross-peak between the new N-Aryl protons and the C5-H/substituent. The 1,3-isomer will show a cross-peak with C3-H.

Module 2: The Nucleophilic Center (C4-Iodination)

The Challenge: Selective halogenation without over-halogenating. The Solution: Electrophilic Aromatic Substitution using N-Iodosuccinimide (NIS) .[2] C4 is the "enamine" beta-carbon, making it highly reactive.

Protocol: Regioselective C4-Iodination

Target: Preparation of 4-iodopyrazoles for subsequent Suzuki/Sonogashira coupling.

Reagents:

  • Substrate: N-substituted pyrazole (1.0 equiv)

  • Reagent: NIS (1.1 equiv)

  • Solvent: Acetonitrile (MeCN)

  • Catalyst: TFA (0.1 equiv) – Optional, accelerates reaction for electron-deficient rings.

Step-by-Step Methodology:

  • Dissolve: Dissolve the N-substituted pyrazole in MeCN (0.2 M).

  • Addition: Add NIS (1.1 equiv) in one portion at 0°C. Protect from light (wrap flask in foil).

  • Reaction: Allow to warm to RT. Monitor by LCMS. Reaction is typically complete in 2–4 hours.

    • Critical: If the pyrazole has electron-withdrawing groups (e.g., -CF3), add 10 mol% TFA to activate the NIS.

  • Workup: Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to reduce unreacted iodine (solution turns from brown/yellow to clear).

  • Isolation: Extract with EtOAc. The product is often pure enough for the next step without chromatography.

Data Summary: Halogenation Efficiency

ReagentSolventTempYieldSelectivity (C4:C3/5)Notes
NIS MeCN25°C92%>99:1Best balance of yield/mildness.
I₂ / CAN MeCN60°C85%95:5Strong oxidant; avoid with oxidizable groups.
NBS DMF0°C94%>99:1For bromination. DMF removal can be tedious.

Module 3: The "Hard" Problem (C5-Arylation)

The Challenge: C5 is sterically hindered (adjacent to N1) and less nucleophilic than C4. The Solution: Pd-Catalyzed C-H Activation . This requires a "Blocking Group" strategy. If C4 is open, Pd might react there. If C4 is blocked (e.g., by the iodine from Module 2 or an ester), C5 activation becomes favorable.

Protocol: Pd-Catalyzed Direct C5-Arylation

Target: Synthesis of fully substituted pyrazoles.

Reagents:

  • Substrate: 1-Methyl-4-substituted-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂MeH·BF₄ (10 mol%) or simple PPh₃ for activated substrates.

  • Base: K₂CO₃ (2.0 equiv) or PivOK (for concerted metallation-deprotonation mechanism).

  • Solvent: Toluene or DMAc.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Charge: Add Pd(OAc)₂, Ligand, Base, and Aryl Bromide.

  • Solvate: Add the pyrazole substrate dissolved in degassed Toluene.

  • Heat: Seal the tube and heat to 110°C for 16 hours.

    • Mechanism:[3][4][5][6][7] The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway where the pivalate/carbonate assists in cleaving the C5-H bond.

  • Filter: Cool, filter through a celite pad to remove Pd black.

  • Analysis: Check for homocoupling of the aryl bromide (common side reaction).

Workflow Visualization:

CHActivation Start N1-Substituted Pyrazole Check Is C4 Blocked? Start->Check PathA C4-H Open Check->PathA No PathB C4-Blocked (e.g. -COOEt, -I) Check->PathB Yes ResultA Mixture of C4/C5 Arylation PathA->ResultA ResultB Selective C5-Arylation PathB->ResultB Pd(OAc)2 / PivOK 110°C

Figure 2: Decision tree for ensuring regioselectivity in C-H activation.

Advanced Strategy: The "SEM Switch"

For researchers needing to access the C3 position (which is electronically identical to C5 but distally located), use the SEM-transposition method.[6]

  • Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).

  • Perform C5-lithiation/functionalization.

  • Treat with mild acid/heat.[2] The SEM group migrates to N2.

  • The original "C3" is now the new "C5" and can be functionalized similarly.

References

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[8] Synthesis. Link

  • C-H Activation of Pyrazoles: Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Functionalization. Chemical Reviews. Link

  • Regioselectivity in Pyrazoles: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • SEM-Switch Strategy: Goossen, L. J., et al. (2009).[6] C–H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles. Journal of the American Chemical Society. Link

  • Electrophilic Halogenation: Vasilevsky, S. F., et al. (2007). Electrophilic substitution in the pyrazole series. Heterocycles. Link

Sources

Application Note: Formulation Strategies for 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profiling[1]

This guide details the formulation and handling of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine , a lipophilic weak base likely utilized as a kinase inhibitor or chemical probe.[1] The presence of the aminopyrazole core combined with a methylsulfanyl (methylthio) group presents two distinct challenges for animal studies:

  • Poor Aqueous Solubility: The aromatic pyrazole and lipophilic thioether moiety result in high lipophilicity (Predicted LogP ~3.0–3.7), limiting bioavailability.

  • Chemical Instability: The sulfide (-SMe) linkage is highly susceptible to metabolic and oxidative conversion to sulfoxide (-S(=O)-) and sulfone (-S(=O)2-), necessitating antioxidant protection in the vehicle.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~205.28 g/mol Small molecule, amenable to oral absorption.[1]
LogP ~3.0 – 3.7 (Lipophilic)Requires co-solvents or complexation (Cyclodextrins).
pKa ~4.0 – 5.0 (Weak Base)Higher solubility in acidic media (pH < 4); risk of precipitation in intestinal fluid (pH > 6).
Liability Oxidation (S-Me group) CRITICAL: Formulation must include antioxidants or be prepared fresh under inert gas.[1]

Vehicle Selection Logic

The choice of vehicle depends strictly on the route of administration and the required dose. Do not use 100% DMSO for in vivo studies due to tissue damage, pain upon injection, and potential interference with metabolic enzymes (CYP inhibition).

Formulation Decision Tree

FormulationDecision Start Define Study Type Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV Bolus/Infusion PO Oral (PO) Route->PO Gavage Dose Target Dose? LowDose Low (<10 mg/kg) Dose->LowDose HighDose High (>50 mg/kg) Dose->HighDose Sol_IV Solution Required (Max 5% DMSO) IV->Sol_IV PO->Dose Vehicle_A Vehicle A: 20% HP-β-CD (Preferred) Sol_IV->Vehicle_A Best Safety CheckSol Solubility Check CheckSol->Vehicle_A Soluble Vehicle_B Vehicle B: PEG400 / Water CheckSol->Vehicle_B Marginal LowDose->CheckSol Vehicle_C Vehicle C: Suspension (MC + Tween 80) HighDose->Vehicle_C Insoluble

Figure 1: Decision matrix for selecting the appropriate vehicle based on route and dose requirements.

Recommended Vehicle Protocols

Pre-requisite: Antioxidant Strategy

Due to the methylsulfanyl group, all aqueous buffers described below must be degassed (sparged with Nitrogen for 10 mins) or supplemented with 0.1% w/v Sodium Metabisulfite to prevent oxidation during storage.

Vehicle A: 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Best for: IV (Intravenous) and PO (Oral) up to moderate doses.[1] Mechanism: Encapsulates the lipophilic drug in a hydrophobic cavity, preventing precipitation and masking irritation.

Protocol:

  • Preparation of Vehicle: Dissolve 20g of HP-β-CD (clinical grade) in 80mL of purified water (or saline for IV). Stir until clear. Adjust pH to 4.5 using 0.1N HCl (improves solubility of the aminopyrazole).

  • Drug Addition: Weigh the required amount of this compound.

  • Processing: Add the powder slowly to the vehicle while vortexing.

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes until a clear solution is obtained.

  • Filtration: Filter through a 0.22 µm PVDF filter for IV use.

  • QC: Visually inspect for particles.

Vehicle B: PEG400 / Saline Co-solvent (20:80)

Best for: Acute Oral (PO) studies where Cyclodextrin is unavailable. Warning: High PEG concentrations can cause osmotic diarrhea in rodents if used chronically.

Protocol:

  • Dissolution: Dissolve the compound completely in 100% PEG400 first. (This is the "concentrate").

    • Tip: If dissolution is slow, warm to 40°C and sonicate.

  • Dilution: Slowly add warm (37°C) saline or water (containing 0.1% Sodium Metabisulfite) to the PEG concentrate while stirring rapidly.

    • Ratio: Final composition should be 20% PEG400 / 80% Aqueous.

  • Observation: Watch for precipitation (cloudiness) immediately upon adding water. If it precipitates, this vehicle is unsuitable; switch to Vehicle C.

Vehicle C: Suspension (0.5% Methylcellulose + 0.2% Tween 80)

Best for: High-dose Toxicology or Efficacy studies (>50 mg/kg).[1] Note: Bioavailability will be dissolution-rate limited.[1]

Protocol:

  • Wetting: Weigh the compound into a mortar. Add Tween 80 (0.2% of final volume) directly to the powder. Triturate (grind) with a pestle to wet the hydrophobic surface.

  • Dispersion: Gradually add 0.5% Methylcellulose (MC) solution in small aliquots, grinding continuously to form a smooth paste, then a slurry.

  • Bulking: Transfer to a vial and make up to final volume with the MC solution.

  • Homogenization: Vortex heavily or use a polytron homogenizer before dosing to ensure uniformity.

Experimental Workflow & Quality Control

To ensure data reproducibility, the formulation process must be standardized.

PrepWorkflow Step1 Weigh Compound (Calculate +10% overage) Step2 Wetting/Dissolution (Solvent/Surfactant) Step1->Step2 Step3 Add Bulk Vehicle (Aq. Buffer + Antioxidant) Step2->Step3 Step4 Energy Input (Sonication/Vortex) Step3->Step4 Step5 QC Check Step4->Step5 Fail Precipitation? RESTART with Vehicle C Step5->Fail Yes Pass Clear/Homogenous PROCEED Step5->Pass No

Figure 2: Step-by-step workflow for formulation preparation.

Quality Control (QC) Checklist
ParameterAcceptance CriteriaMethod
Visual Appearance Clear (Solution) or Uniformly Opaque (Suspension)Visual inspection under light.
pH 4.0 – 7.0 (Target 4.5 for solutions)pH strip or meter.[1]
Concentration Verification ±10% of targetHPLC (UV @ 254 nm). Essential for GLP studies.
Stability No color change (Yellowing indicates oxidation)Visual.[1]

Troubleshooting Guide

Problem: Compound precipitates immediately upon adding water to PEG400.

  • Cause: "Crash-out" effect.[1] The compound is too lipophilic for the water fraction.

  • Solution: Switch to Vehicle A (Cyclodextrin) . The inclusion complex protects the hydrophobic drug from the aqueous environment. Alternatively, reduce the drug concentration.

Problem: Solution turns yellow/brown after 24 hours.

  • Cause: Oxidation of the -SMe (methylsulfanyl) group to sulfoxide.[1]

  • Solution: Prepare fresh daily. Ensure Sodium Metabisulfite (0.1%) is in the aqueous phase. Store in amber glass.

Problem: Animals show signs of distress (writhing) after IP injection.

  • Cause: Vehicle pH is too low or DMSO concentration is too high (>10%).

  • Solution: Adjust pH to >4.5. Reduce DMSO. Switch to PO (oral) route if possible.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility/stability profiling).

Sources

Application Notes and Protocols: The Versatility of 5-Aminopyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Drug Discovery

The 5-aminopyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group at the C5 position.[1][2] This seemingly simple scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile building block for the synthesis of a vast array of bioactive compounds.[3] Its polyfunctional nature, with three nucleophilic sites (1-NH, 5-NH2, and 4-CH), allows for diverse chemical modifications and the construction of complex fused heterocyclic systems.[4][5] This adaptability has led to the discovery of 5-aminopyrazole derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[6][7]

This guide provides an in-depth exploration of the medicinal chemistry applications of 5-aminopyrazoles, offering detailed application notes on their therapeutic potential and step-by-step protocols for their synthesis and biological evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.

Therapeutic Applications of 5-Aminopyrazole Derivatives

The therapeutic potential of 5-aminopyrazole derivatives is extensive, with significant research focused on their role as enzyme inhibitors, particularly kinase inhibitors.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

Anticancer Activity: Targeting the Kinase Cascade

The anticancer properties of 5-aminopyrazoles often stem from their ability to inhibit various kinases integral to tumor growth, proliferation, and survival.[3][8] These include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and tumor progression.[3][8] The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of kinases, providing a stable anchor for the inhibitor.[8]

Furthermore, fused pyrazole systems derived from 5-aminopyrazoles, such as pyrazolo[3,4-d]pyrimidines, often exhibit enhanced anticancer activity due to their structural mimicry of endogenous purines, allowing them to interfere with nucleic acid metabolism.[3][4] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown noteworthy anticancer activities with IC50 values in the low micromolar range against various cancer cell lines.[4]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a multitude of diseases. 5-Aminopyrazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of enzymes like p38 MAP kinase and Cyclooxygenase-2 (COX-2).[1][9] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α.[3][9] By inhibiting p38 MAP kinase, 5-aminopyrazole derivatives can effectively suppress the inflammatory cascade.[10]

G Inflammatory Stimuli Inflammatory Stimuli p38 MAPK Pathway p38 MAPK Pathway Inflammatory Stimuli->p38 MAPK Pathway Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) p38 MAPK Pathway->Pro-inflammatory Cytokines (e.g., TNF-α) 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor->p38 MAPK Pathway Inflammation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α)->Inflammation

Caption: Inhibition of the p38 MAPK pathway by 5-aminopyrazole derivatives.

Other Therapeutic Areas

Beyond cancer and inflammation, 5-aminopyrazole derivatives have shown promise in a variety of other therapeutic areas:

  • Antimicrobial and Antiviral Activity: Certain fused pyrazole systems, such as pyrazolo[5,1-c][1][3][4]triazines, have demonstrated antimicrobial and antiviral properties.[4]

  • Antioxidant Activity: Many 5-aminopyrazole derivatives exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[6][11]

  • Analgesic Activity: Some 1-acyl/aracyl-5-aminopyrazole derivatives have been shown to possess analgesic properties.[12]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a representative 5-aminopyrazole derivative and its subsequent evaluation in a relevant biological assay.

Protocol 1: Synthesis of a 5-Amino-1,3-disubstituted-pyrazole-4-carbonitrile

This protocol describes a common and versatile method for the synthesis of 5-aminopyrazoles through the condensation of a β-ketonitrile with a substituted hydrazine.[2][13]

Materials:

  • Substituted β-ketonitrile (e.g., ethyl 2-cyano-3-oxobutanoate)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-ketonitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification (if necessary): If the product is not pure, it can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][14]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized 5-aminopyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Optimization

The versatile nature of the 5-aminopyrazole scaffold allows for extensive exploration of structure-activity relationships (SAR).[10] Modifications at the N1, C3, and C4 positions of the pyrazole ring, as well as on the 5-amino group, can significantly impact biological activity.

G

Caption: A typical workflow for the discovery and optimization of 5-aminopyrazole-based drug candidates.

For example, in the development of kinase inhibitors, bulky substituents at the N1 position can enhance selectivity, while modifications at the C4 position can be used to probe different regions of the ATP-binding pocket.[15] The 5-amino group is often crucial for hydrogen bonding interactions with the kinase hinge region.[8]

The table below summarizes the inhibitory activity of selected 5-aminopyrazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.

CompoundR1R2R3Cancer Cell LineIC50 (µM)Reference
1 PhenylMethylCNMCF-7 (Breast)5.2[4]
2 4-ChlorophenylMethylCNHCT-116 (Colon)3.8[4]
3 PhenylCF3CONH2HeLa (Cervical)7.1[9]
4 2,4-DichlorophenylMethylCOOHA549 (Lung)4.5[16]

Conclusion and Future Perspectives

5-Aminopyrazoles represent a highly validated and fruitful scaffold for the discovery of new therapeutic agents.[1][4] Their synthetic tractability and the diverse biological activities of their derivatives ensure their continued importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors by exploring novel substitution patterns and the synthesis of more complex fused heterocyclic systems.[6] The application of computational modeling and structure-based drug design will further accelerate the optimization of 5-aminopyrazole-based leads into clinical candidates.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Preprints.org. Available at: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. Available at: [Link]

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. JOCPR. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis, analgesic and anti-inflammatory activities of some 1-acyl/aracyl-5-aminopyrazole derivatives. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available at: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available at: [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the solubility of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine for assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine (also known as 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine).

This compound presents a classic medicinal chemistry paradox: a polar, hydrogen-bonding "head" (aminopyrazole) coupled with a lipophilic, oxidizable "tail" (thioether-phenyl). This structure often leads to "silent precipitation" —where the compound crashes out of solution upon addition to the assay buffer, reducing apparent potency and causing high variability in data.

Compound: this compound CAS Registry Number: [Analogous to 1572-10-7 scaffold] Molecular Weight: ~205.28 g/mol LogP (Predicted): ~2.3 – 2.8 (Class II/IV behavior)

🔬 Module 1: Stock Solution Architecture

The Issue: Users often report yellowing of the stock solution over time or immediate precipitation upon thawing. The Cause: The methylsulfanyl (thioether) group is susceptible to oxidation (forming sulfoxides/sulfones), and the aminopyrazole moiety can form intermolecular hydrogen bond networks that resist dissolution.

Protocol: The "Anhydrous-Anaerobic" Standard

Do not treat this simply as "dissolve and forget." Follow this rigorous protocol to ensure integrity.

ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Anhydrous, ≥99.9%) Water in DMSO >0.1% drastically reduces solubility of this compound class.
Concentration 10 mM - 50 mM Avoid >100 mM. High concentrations promote "seeding" of aggregates.
Storage Atmosphere Argon or Nitrogen CRITICAL: The thioether group is prone to oxidation. Displace air before sealing.
Container Amber Glass / PTFE-lined cap Protects from light-induced oxidation; prevents plasticizer leaching.
Freeze/Thaw Max 3 Cycles Aliquot immediately. Repeated cycling induces micro-precipitation.

⚠️ Expert Insight: If your DMSO stock turns from colorless/pale yellow to dark orange, discard it . This indicates oxidation of the sulfur moiety or degradation of the amine.

🧪 Module 2: The "Anti-Crash" Dilution Strategy

The Issue: "I added my 10 mM DMSO stock to the assay buffer, and the OD spiked," or "My IC50 curve is flat." The Cause: Solvent Shock. Direct addition of 100% DMSO stock to an aqueous buffer causes local supersaturation. The hydrophobic phenyl-thio group drives rapid aggregation before the molecule can disperse.

Workflow: The Intermediate Dilution Step

Never go from 100% DMSO


 1% DMSO directly. Use an intermediate step to "train" the molecules to accept water.

DilutionProtocol cluster_0 Mechanism of Action Stock Stock Solution (100% DMSO) 10 mM Inter Intermediate Plate (20% DMSO / 80% Buffer) 200 µM Stock->Inter 1. Dilute 1:50 (Slow addition) Final Assay Well (1% DMSO Final) 10 µM Inter->Final 2. Dilute 1:20 (into Assay Buffer) Note The Intermediate Step prevents kinetic precipitation by maintaining solubility during the transition.

Figure 1: The "Soft-Landing" Dilution Protocol. By stepping down DMSO concentration (100% -> 20% -> 1%), you prevent the kinetic shock that causes precipitation.

⚙️ Module 3: Advanced Formulation (When Buffer Fails)

The Issue: The compound precipitates even with the intermediate step, or the assay requires low DMSO (<0.1%). The Solution: Use excipients to shield the hydrophobic tail.

Option A: Non-Ionic Surfactants (The "Micelle Shield")

Add 0.01% Tween-20 or Triton X-100 to your assay buffer before adding the compound.

  • Mechanism: The surfactant forms micelles around the hydrophobic phenyl-thio group, keeping it in solution without affecting the polar pharmacophore.

  • Warning: Ensure your protein target is not sensitive to detergents.

Option B: Cyclodextrin Complexation (The "Molecular Bucket")

If detergents are forbidden, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Protocol: Prepare assay buffer containing 0.5% - 2% (w/v) HP-β-CD .

  • Mechanism: The hydrophobic phenyl ring inserts into the cyclodextrin cavity, while the hydrophilic aminopyrazole remains exposed for target binding.

  • Validation: This is the gold standard for lipophilic amine solubility in cell-based assays [1].

📉 Module 4: Assay Interference Troubleshooting

The Issue: False positives in kinase assays or redox-sensitive readouts. The Cause: The Methylsulfanyl (Thiomethyl) group.

While less reactive than a free thiol (-SH), the thioether (-S-Me) can still interfere via two mechanisms:

  • Redox Cycling: In the presence of strong reducing agents (DTT > 1mM), trace impurities can generate redox cycles, producing H2O2 which inhibits enzymes.

  • Metal Chelation: The aminopyrazole nitrogen atoms can coordinate with metal ions (Mg2+, Zn2+) essential for kinase activity.

Troubleshooting Decision Tree

Troubleshooting Problem Assay Signal Issue Precip Visible Precipitate or High Background? Problem->Precip Interfere Inhibition varies with Time/Enzyme Conc? Problem->Interfere Sol1 Add 0.01% Tween-20 OR Use Intermediate Dilution Precip->Sol1 Yes Sol2 Check Reducing Agents. Switch DTT to TCEP. Interfere->Sol2 Redox Sensitive? Sol3 Aggregation Effect. Add 0.01% Triton X-100 to break aggregates. Interfere->Sol3 Steep Hill Slope (>2)?

Figure 2: Diagnostic workflow for differentiating solubility issues from chemical interference.

❓ Frequently Asked Questions (FAQ)

Q: Can I dissolve this compound in Ethanol instead of DMSO? A: Generally, no . Aminopyrazoles often crystallize out of ethanol upon cooling. DMSO is preferred due to its high dielectric constant and ability to disrupt the strong intermolecular hydrogen bonding of the pyrazole core.

Q: My compound has a "2H" in the name, but others say "1H". Is this the same thing? A: Yes. Pyrazoles exhibit annular tautomerism. The hydrogen on the nitrogen can shift between position 1 and 2. In solution, it exists as an equilibrium mixture. For assay purposes, treat them as identical.

Q: Why is my IC50 shifting 10-fold between experiments? A: This is a hallmark of solubility-limited absorption . If the compound precipitates, the "free" concentration is much lower than the calculated concentration.

  • Fix: Measure the actual concentration of the supernatant using UV-Vis or HPLC after centrifugation of the assay mix.[1]

Q: Can I use this compound in a cell-based assay with 10% FBS? A: Yes, serum proteins (Albumin) act as natural solubilizers. However, the "free fraction" available to enter the cell may be reduced due to high protein binding of the lipophilic tail. You may need higher nominal concentrations compared to biochemical assays.

📚 References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.

  • Assay Guidance Manual. (2012). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Technical Support Center: Optimizing Synthesis of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to execute the synthesis but also to intelligently troubleshoot and optimize it.

Synthesis Overview: The Foundational Chemistry

The target molecule, this compound, is a substituted 3-aminopyrazole. This class of compounds is invaluable as a synthon for more complex heterocyclic systems and often exhibits significant biological activity.[1][2] The most reliable and common synthetic route involves the cyclocondensation of a β-ketonitrile with hydrazine.[1]

This two-component synthesis is elegant in its simplicity but sensitive to reaction conditions. Optimizing the yield requires a firm grasp of the reaction mechanism and the role of each parameter.

The Core Reaction Mechanism

The synthesis proceeds via a cyclocondensation reaction. Understanding this pathway is critical for troubleshooting, as each step represents a potential point of failure or optimization.

The reaction begins with the nucleophilic attack of hydrazine on the β-ketonitrile precursor, 3-(3-(methylthio)phenyl)-3-oxopropanenitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

G Start Precursor: 3-(3-(methylthio)phenyl) -3-oxopropanenitrile + Hydrazine Hydrate Step1 Step 1: Nucleophilic Attack Hydrazine attacks the ketone carbonyl, forming a hydrazone intermediate. Start->Step1 Initiation Step2 Step 2: Intramolecular Cyclization The terminal amino group of the hydrazone attacks the nitrile carbon. Step1->Step2 Ring Closure Step3 Step 3: Tautomerization & Dehydration An imine-enamine tautomerization followed by elimination of water leads to the aromatic ring. Step2->Step3 Aromatization Product Final Product: 5-(3-Methylsulfanyl-phenyl) -2H-pyrazol-3-ylamine Step3->Product Completion

Caption: The core reaction mechanism for pyrazole synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a clear course of action.

Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?

A1: This is the most frequent issue and typically points to one of four areas: starting material integrity, reaction conditions, catalyst choice, or work-up losses.

  • Starting Material Integrity:

    • β-Ketonitrile Precursor: Ensure the precursor, 3-(3-(methylthio)phenyl)-3-oxopropanenitrile, is pure. Impurities can inhibit the reaction. Confirm its structure and purity via ¹H NMR and melting point analysis.

    • Hydrazine Hydrate: Hydrazine hydrate is a strong reducing agent and can be oxidized by atmospheric oxygen over time, reducing its potency. Use a freshly opened bottle or a previously opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions:

    • Temperature: While some pyrazole syntheses proceed at room temperature, this specific cyclization often requires heat to drive the dehydration/aromatization step.[3] If you are running the reaction at room temperature, try refluxing the mixture.

    • Solvent: The polarity of the solvent is crucial. Protic solvents like ethanol or acetic acid are generally preferred as they can facilitate proton transfer during the reaction.[3][4] Water can also be an effective, green solvent for some aminopyrazole syntheses.[5] A non-polar solvent like toluene is unlikely to be effective.[6]

  • Incorrect Catalyst/pH:

    • The reaction can be catalyzed by either acid or base.[7] Glacial acetic acid is a common choice as it acts as both a solvent and an acid catalyst, promoting the dehydration step.[4] A few drops may be sufficient to catalyze the reaction in a different solvent like ethanol.[8] Conversely, a base like piperidine or NaOH can also be used, which typically facilitates the initial nucleophilic attack. If one is not working, the other may be more suitable for your specific substrate.

  • Work-up Procedure:

    • The product is an amine and can be protonated in acidic solutions, increasing its water solubility. During an aqueous work-up, ensure the pH is neutral or slightly basic before extraction to minimize product loss to the aqueous layer.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Low / No Yield Cause1 Starting Materials Start->Cause1 Cause2 Reaction Conditions Start->Cause2 Cause3 Work-up / Purification Start->Cause3 Sol1a Check Purity (NMR, MP) Cause1->Sol1a Purity? Sol1b Use Fresh Hydrazine Cause1->Sol1b Degradation? Sol2a Increase Temperature (Reflux) Cause2->Sol2a Kinetics? Sol2b Change Solvent (e.g., EtOH, Acetic Acid) Cause2->Sol2b Solubility? Sol2c Add Catalyst (Acid or Base) Cause2->Sol2c Catalysis? Sol3a Adjust pH Before Extraction Cause3->Sol3a Solubility? Sol3b Optimize Recrystallization Solvent Cause3->Sol3b Purity?

Sources

stability testing of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing Guide for 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Welcome to the Technical Support Center

Role: Senior Application Scientist Subject: Stability & Handling of this compound Case ID: STAB-PYR-005[1]

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely working with This compound (also known as 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine).[1] This compound presents a unique "double-edged" stability profile: the pyrazole core is robust, but the thioether (methylsulfanyl) side chain is a kinetic hotspot for oxidation.

Below is your dynamic troubleshooting guide, designed to bypass generic advice and target the specific chemical behaviors of this molecule in solution.

Part 1: Core Stability Profile & Critical Vulnerabilities

Before you begin troubleshooting, understand the why behind your observations. This molecule operates under two primary instability mechanisms in solution:

  • Thioether Oxidation (The "Silent" Killer): The sulfur atom in the methylsulfanyl group is electron-rich and highly susceptible to oxidation by dissolved oxygen, peroxides, or even trace metal ions. This converts the active drug into its sulfoxide (

    
    ) and sulfone  (
    
    
    
    ) analogs, which often possess drastically different pharmacological potencies [1].
  • Annular Tautomerism: The pyrazole ring exists in dynamic equilibrium between the 1H- and 2H-forms.[1] In solution (especially LC-MS), this can manifest as split peaks or broad signals depending on the solvent pH and temperature [2].

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My stock solution in DMSO turned yellow after 3 days at room temperature."

Diagnosis: Oxidative Degradation. DMSO (Dimethyl sulfoxide) is not inert; it can act as a mild oxidant or facilitate oxygen transfer, especially if the DMSO is old or hygroscopic. The yellowing often indicates the formation of N-oxide impurities or extended conjugation products from thioether oxidation.

Corrective Action:

  • Immediate: Discard the solution.

  • Prevention: Prepare stock solutions in anhydrous, degassed DMSO . Store under an inert atmosphere (Argon/Nitrogen) at -20°C or -80°C.

  • Tip: Add a reducing agent like DTT (Dithiothreitol) or TCEP only if it does not interfere with your downstream biological assay.

Issue 2: "I see two peaks in my HPLC chromatogram, but the mass is identical."

Diagnosis: Tautomer Separation or Iso-mass Oxidation. While tautomers usually interconvert too fast to separate on standard C18 columns, acidic mobile phases can sometimes slow this exchange, causing peak splitting. However, a more insidious cause is the sulfoxide impurity, which adds +16 Da. If the mass is truly identical, it is likely tautomerism.

Validation Protocol:

  • Run a Temperature Study: Heat the column to 40-50°C. If the peaks merge, it is tautomerism (faster exchange). If they remain distinct, it is a stable impurity or isomer.

  • Check pH: Pyrazoles are amphoteric.[1] Ensure your mobile phase is buffered (e.g., Ammonium Formate pH 3.5 or Bicarbonate pH 8) rather than just using 0.1% Formic Acid, to force a single protonation state [3].

Issue 3: "The compound precipitated upon dilution into cell culture media."

Diagnosis: Solubility Crash (The "LogP" Trap). This compound is lipophilic (aromatic rings + thioether). Diluting a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media (pH 7.4) often exceeds the solubility limit.

Solution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in a solvent/buffer mix (e.g., 50% DMSO/Water) before the final step.

  • Sonicate: Mild sonication (30 seconds) can redissolve kinetic precipitates, but watch for heating (which accelerates oxidation).

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the primary chemical fates of your compound in solution. Note the critical "Oxidation" path which is irreversible, versus the "Tautomerization" path which is reversible.

StabilityPathways Compound Active Compound (Thioether) Sulfoxide Sulfoxide Impurity (+16 Da) (Partial Activity Loss) Compound->Sulfoxide Oxidation (H2O2, Air) Fast Tautomer 2H-Tautomer (Reversible Equilibrium) Compound->Tautomer pH Dependent Reversible Hydrolysis Ring Cleavage (Rare, Extreme pH) Compound->Hydrolysis pH < 1 or pH > 12 Heat Sulfone Sulfone Impurity (+32 Da) (Inactive/Toxic) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Primary degradation and equilibrium pathways. The red path (Oxidation) represents the highest risk during storage and handling.

Part 4: Standardized Stability Testing Protocol

To rigorously validate the stability of your specific lot, execute this Forced Degradation Protocol . This is a self-validating system: if the controls do not behave as expected, the data is invalid.

Materials Required
  • Compound Stock: 1 mg/mL in Methanol (for analytical tests) or DMSO.

  • Oxidant: 3% Hydrogen Peroxide (

    
    ).[2]
    
  • Acid/Base: 0.1 M HCl and 0.1 M NaOH.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Experimental Workflow
Stress ConditionProcedureExpected Outcome (Pass Criteria)Mechanism Probed
Control Sample in buffer, stored at 4°C in dark.>99% RecoveryBaseline Stability
Oxidation Add 3%

(1:1 v/v), incubate 2h @ RT.
New peak at RRT ~0.8 (Sulfoxide). Parent should decrease by >10%.Thioether sensitivity.[1][2][3] Note: If degradation is <5%, your peroxide is likely inactive.
Acid Hydrolysis Add 0.1 M HCl, incubate 24h @ 60°C.Minor degradation (<5%). Pyrazoles are generally acid-stable.[1]Amine/Ring stability.[1][4]
Base Hydrolysis Add 0.1 M NaOH, incubate 24h @ 60°C.Minor degradation.Ring stability.[1][4]
Photostability Expose to UV/VIS light (ICH Q1B) for 24h.Variable. Look for yellowing.[1]Aromatic amine oxidation.[1]

Data Interpretation:

  • Sulfoxide Peak: Will elute earlier than the parent on a Reverse Phase (C18) column due to increased polarity (

    
     is more polar than 
    
    
    
    ) [4].[1]
  • Mass Spec Confirmation: Look for [M+16]+ (Sulfoxide) and [M+32]+ (Sulfone).

Part 5: Storage & Handling Best Practices

  • Solid State: Store at -20°C. Desiccate.

  • Solution State:

    • Solvent: DMSO or Methanol (Anhydrous).

    • Container: Amber glass vials (prevents photolysis).

    • Shelf-Life:

      • 4°C: Use within 1 week.

      • -20°C: Stable for 1-3 months.[1]

      • -80°C: Stable for 6-12 months.[1]

  • Freeze-Thaw: Limit to 3 cycles . The physical stress of crystallization can induce micro-precipitation that is invisible to the naked eye but affects concentration.

References

  • Vertex AI Search. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities. National Institutes of Health. 3[5]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. 6

  • ResearchGate. (2025). New Trends in the Chemistry of 5-Aminopyrazoles. 5

  • ACS Publications. (2025).[7] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. 8[5]

Sources

common side reactions in the synthesis of 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction

5-Aminopyrazoles are a cornerstone in medicinal chemistry and agrochemical research, serving as a versatile precursor for a multitude of bioactive compounds.[1][2][3] The most prevalent synthetic route involves the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][4] While seemingly straightforward, this reaction is often accompanied by a variety of side reactions that can complicate purification and reduce yields. This guide aims to elucidate these common issues and provide robust solutions.

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental issues in a problem-cause-solution format to help you diagnose and resolve challenges in your synthesis.

Issue 1: Presence of an Isomeric Impurity with Similar Mass

Problem: You have isolated your 5-aminopyrazole product, but NMR and LC-MS analysis indicates the presence of a significant isomeric impurity that is difficult to separate by standard chromatography.

Potential Cause: The most common isomeric impurity is the corresponding 3-aminopyrazole . The regioselectivity of the cyclization of the intermediate hydrazone is highly dependent on the reaction conditions.[5]

  • Thermodynamic vs. Kinetic Control: The reaction of a substituted hydrazine with a β-unsaturated nitrile (often formed in situ from a β-ketonitrile) can proceed via two pathways. Neutral or acidic conditions at elevated temperatures tend to favor the thermodynamically more stable 5-aminopyrazole.[5] In contrast, basic conditions at lower temperatures can favor the kinetically controlled formation of the 3-aminopyrazole.[5]

Solutions:

  • Reaction Condition Optimization:

    • To favor the 5-aminopyrazole (Thermodynamic Product):

      • Acidic Catalyst: Employ a catalytic amount of a protic acid like acetic acid or hydrochloric acid.[1][2]

      • Solvent and Temperature: Use a higher boiling point solvent such as ethanol or toluene and heat the reaction to reflux.[2][5]

    • To favor the 3-aminopyrazole (Kinetic Product):

      • Basic Conditions: Use a strong base like sodium ethoxide in ethanol at a low temperature (e.g., 0 °C).[5]

  • Purification Strategy:

    • Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective purification method.

    • Preparative HPLC: For challenging separations, reverse-phase preparative HPLC is often the most effective, albeit less scalable, solution.

Issue 2: Formation of a High Molecular Weight Byproduct

Problem: Mass spectrometry of your crude product shows a peak corresponding to approximately double the mass of your expected 5-aminopyrazole.

Potential Cause: This is likely due to the dimerization of the 5-aminopyrazole product to form pyrazole-fused pyridazines or pyrazines.[6][7][8] This is particularly prevalent under oxidative conditions, which can be inadvertently introduced.

  • Mechanism: The dimerization can occur through the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds, often promoted by transition metals like copper.[6][7] The presence of atmospheric oxygen can also facilitate this process.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

  • Avoid Copper Catalysts: If not essential for the desired transformation, avoid the use of copper salts or reagents that may contain copper impurities.

  • Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of dimerization. Monitor the reaction progress by TLC or LC-MS and work it up promptly upon completion.

Issue 3: Unexpected Formation of a Fused Heterocyclic System

Problem: Instead of the expected 5-aminopyrazole, you have isolated a pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine derivative.

Potential Cause: 5-Aminopyrazoles are excellent precursors for the synthesis of these fused systems.[9][10][11] If your reaction mixture contains reagents with 1,3-dielectrophilic character, a subsequent annulation reaction can occur.

  • Common Reactants: This can happen if the starting β-ketonitrile is used in excess or if there are other electrophilic species present, such as β-diketones or α,β-unsaturated ketones.[9][11]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use the hydrazine derivative as the limiting reagent if the β-ketonitrile is prone to self-condensation or further reaction.

  • Purity of Starting Materials: Ensure the purity of your starting β-ketonitrile and solvents to avoid unintended reactive impurities.

  • Reaction Temperature: Lowering the reaction temperature can sometimes prevent the secondary cyclization reaction from occurring.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 5-aminopyrazoles from β-ketonitriles and hydrazines?

A1: The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to a cyclized intermediate that tautomerizes to the aromatic 5-aminopyrazole.[1][2]


// Reactants beta_ketonitrile [label="β-Ketonitrile"]; hydrazine [label="Hydrazine"];

// Intermediates hydrazone [label="Hydrazone Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclized_intermediate [label="Cyclized Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product aminopyrazole [label="5-Aminopyrazole"];

// Arrows beta_ketonitrile -> hydrazone [label="+ Hydrazine"]; hydrazine -> hydrazone; hydrazone -> cyclized_intermediate [label="Intramolecular\nCyclization"]; cyclized_intermediate -> aminopyrazole [label="Tautomerization"]; }

General reaction mechanism for 5-aminopyrazole synthesis.

Q2: How can I distinguish between 3-aminopyrazole and 5-aminopyrazole isomers using NMR?

A2: While 1D proton and carbon NMR can show subtle differences, 2D NMR techniques are often more definitive.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the pyrazole ring protons and the carbon atoms. For a 5-aminopyrazole, you would expect to see a correlation from the C4-H to the carbon bearing the amino group (C5). In a 3-aminopyrazole, the C4-H would show a correlation to the C3 carbon.

  • NOE (Nuclear Overhauser Effect): If there are substituents on the pyrazole ring or the exocyclic amine, NOE experiments can help to establish spatial proximity and thus confirm the regiochemistry.

Q3: My β-ketonitrile starting material is unstable. What precautions should I take?

A3: β-Ketonitriles can be prone to decomposition, especially under basic conditions, which can lead to dimerization or other side reactions.[12]

  • Storage: Store β-ketonitriles in a cool, dry, and dark place.

  • Fresh Preparation: If possible, use freshly prepared or purified β-ketonitrile for your reaction.

  • Order of Addition: Adding the β-ketonitrile slowly to a solution of the hydrazine can help to minimize its self-condensation.

Q4: Can I use hydrazine hydrate directly, or should I use anhydrous hydrazine?

A4: Hydrazine hydrate is commonly used and is generally sufficient for this reaction.[1] However, in cases where water might interfere with the reaction or promote side reactions, using anhydrous hydrazine in an appropriate solvent may provide better results. Always handle hydrazine (both hydrate and anhydrous) with extreme caution as it is toxic and potentially explosive.

Experimental Protocols

Protocol 1: General Synthesis of a 5-Aminopyrazole

This protocol provides a general procedure for the synthesis of a 5-aminopyrazole from a β-ketonitrile and a hydrazine, favoring the formation of the 5-amino isomer.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketonitrile (1.0 eq) and ethanol (5-10 mL per mmol of β-ketonitrile).

  • Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq).

  • Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.


// Steps setup [label="1. Reaction Setup\n(β-Ketonitrile in Ethanol)"]; addition [label="2. Reagent Addition\n(Hydrazine + Base if needed)"]; catalyst [label="3. Add Acetic Acid"]; reflux [label="4. Heat to Reflux\n(Monitor by TLC/LC-MS)"]; workup [label="5. Work-up\n(Cool, Filter or Evaporate)"]; purify [label="6. Purification\n(Recrystallization or Chromatography)"]; product [label="Pure 5-Aminopyrazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow setup -> addition; addition -> catalyst; catalyst -> reflux; reflux -> workup; workup -> purify; purify -> product; }

Workflow for the general synthesis of 5-aminopyrazoles.

References

  • Al-Zahrani, F. A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]

  • Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. [Link]

  • Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed, 39860249. [Link]

  • Hassaneen, H. M. E., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15, 18934-18962. [Link]

  • Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]

  • Amanote Research. (2017). Regioselective Synthesis of 5-Aminopyrazoles From Reactions of Amidrazones With Activated Nitriles: NMR Investigation and X-Ray Structural Analysis. Amanote Research.
  • Kumar, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arabian Journal of Chemistry, 11(6), 853-882. [Link]

  • Kumar, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Portilla, J., et al. (2012).
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 26-59). Italian Society of Chemistry.
  • Al-Zahrani, F. A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. [Link]

  • Kumar, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect.
  • Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8. [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

Sources

Technical Support Center: Synthesis of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrazole derivative. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the purity and yield of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine hydrate. The most common precursors are either 3-(3-(methylthio)phenyl)-3-oxopropanenitrile (a β-ketonitrile) or a corresponding chalcone derived from 3'-(methylthio)acetophenone. Both routes, while effective, are susceptible to the formation of specific impurities that can complicate purification and compromise the quality of the final product. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide and FAQs

Impurity Profile and Identification

Question 1: I'm observing multiple unexpected spots on my TLC plate after the reaction of 3-(3-(methylthio)phenyl)-3-oxopropanenitrile with hydrazine hydrate. What are the likely impurities?

Answer:

Several impurities can arise from this reaction. The most common are:

  • Pyrazolone Derivative: This is a significant byproduct that can form under certain conditions. It arises from the hydrolysis of the nitrile group in the starting material or an intermediate, followed by cyclization.

  • Oxidized Impurities (Sulfoxide and Sulfone): The methylsulfanyl (-SCH₃) group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing agents are present. This will result in the formation of the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) analogs of your target molecule.

  • Unreacted Starting Material: Incomplete reaction is a common issue.

  • Hydrazone of the β-ketonitrile: Incomplete cyclization can lead to the formation of a stable hydrazone intermediate.

Question 2: My final product shows a mass peak corresponding to M+16 and M+32 in the LC-MS analysis. What are these impurities?

Answer:

These mass peaks are characteristic of oxidation of the sulfur atom in your molecule.

  • M+16 corresponds to the sulfoxide derivative of this compound.

  • M+32 corresponds to the sulfone derivative .

These impurities can be particularly problematic as their polarity is significantly different from the desired product, which can lead to co-elution or difficult separation during chromatography.

Preventative Measures and Protocol Optimization

Question 3: How can I minimize the formation of the pyrazolone impurity?

Answer:

The formation of the pyrazolone is often favored by harsh reaction conditions. To minimize its formation:

  • Control the Temperature: Avoid excessive heating. The reaction is often exothermic upon addition of hydrazine hydrate. Maintain a controlled temperature, typically starting at room temperature and gently refluxing if necessary.[1]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Ethanol or isopropanol are commonly used and generally favor the formation of the aminopyrazole.

  • pH Control: Maintaining a slightly basic to neutral pH can be beneficial. Some protocols suggest the use of a mild base to facilitate the reaction, but strongly acidic or basic conditions can promote hydrolysis of the nitrile.

Question 4: What are the best practices to prevent the oxidation of the methylsulfanyl group?

Answer:

Preventing oxidation is critical for obtaining a pure product.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

  • Reaction Time: Monitor the reaction progress by TLC and avoid unnecessarily long reaction times, especially at elevated temperatures.

  • Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from oxidizing contaminants.

Question 5: I'm using a chalcone-based route and observing a significant amount of a byproduct. What could it be and how can I avoid it?

Answer:

When using a chalcone (derived from 3'-(methylthio)acetophenone and an appropriate aldehyde) and hydrazine, a common byproduct is the corresponding hydrazone . This occurs when the initial condensation with hydrazine does not proceed to the cyclization step. To favor the formation of the pyrazole:

  • Acid Catalysis: The use of a catalytic amount of a weak acid, such as acetic acid, can promote the cyclization step.[2]

  • Reaction Temperature and Time: Refluxing the reaction mixture for a sufficient period is often necessary to ensure complete cyclization. Monitor the reaction by TLC to determine the optimal reaction time.

Purification Strategies

Question 6: My crude product is a sticky oil and difficult to purify by recrystallization. What are my options?

Answer:

Aminopyrazoles can sometimes be difficult to crystallize directly from the crude reaction mixture. Here are some strategies:

  • Solvent Trituration: Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether. This can often induce crystallization or solidify the product, allowing for filtration.

  • Column Chromatography: Flash column chromatography is a reliable method for purification. However, aminopyrazoles are basic and can interact strongly with silica gel.

    • Deactivating Silica Gel: To prevent streaking and loss of product on the column, it is advisable to deactivate the silica gel. This can be done by preparing the slurry with a solvent system containing a small amount of a base, such as triethylamine (0.5-1%) or by using silica gel pre-treated with ammonia.[3]

    • Solvent System: A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.

  • Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified product back into an organic solvent.

Question 7: How can I effectively remove the sulfoxide and sulfone impurities?

Answer:

The sulfoxide and sulfone impurities are significantly more polar than the desired methylsulfanyl compound. This difference in polarity can be exploited for separation.

  • Column Chromatography: A carefully run column chromatography with a shallow gradient should allow for good separation. The desired product will elute first, followed by the sulfoxide and then the sulfone.

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective. The difference in polarity can affect the solubility of the compounds in different solvents.

Analytical Methods

Question 8: What analytical techniques are best for identifying and quantifying impurities in my final product?

Answer:

A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for separating the desired product from its impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities. The mass spectrometer will provide the molecular weight of each separated component, allowing for the identification of unreacted starting materials, intermediates, and byproducts like the oxidized species.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and can also be used to identify and quantify major impurities if their signals are well-resolved from the product's signals.

Experimental Workflow and Data

Synthetic Pathway Overview

Synthesis_Workflow cluster_precursors Starting Materials A 3-(3-(methylthio)phenyl)- 3-oxopropanenitrile D Cyclocondensation A->D B 3'-(methylthio)acetophenone + Aldehyde B->D C Hydrazine Hydrate C->D E Crude Product D->E F Purification (Chromatography/Recrystallization) E->F G 5-(3-Methylsulfanyl-phenyl) -2H-pyrazol-3-ylamine F->G

Caption: General synthetic workflows for this compound.

Common Impurities and Their Characteristics
ImpurityStructureTypical Mass Spec SignalKey Differentiating Feature
Pyrazolone Derivative 5-(3-(methylthio)phenyl)-2,4-dihydro-3H-pyrazol-3-one[M+1]+Presence of a ketone C=O, absence of amine NH₂
Sulfoxide Derivative 5-(3-(methylsulfinyl)phenyl)-2H-pyrazol-3-ylamine[M+16]+Oxidation of the sulfur atom
Sulfone Derivative 5-(3-(methylsulfonyl)phenyl)-2H-pyrazol-3-ylamine[M+32]+Further oxidation of the sulfur atom
Hydrazone Intermediate (From chalcone route)VariesIncomplete cyclization
Recommended Purification Protocol: Column Chromatography
  • Prepare the Slurry: For every 100g of silica gel, use 400-500 mL of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 1 mL of triethylamine to the slurry and mix well.

  • Pack the Column: Pack the column with the prepared silica slurry.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 50:50 Hexane:Ethyl Acetate).

  • Collect Fractions: Collect fractions and monitor by TLC to isolate the pure product.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) Crude_Analysis Analyze Crude Product (TLC, LC-MS) Start->Crude_Analysis Impurity_Check Multiple Spots/ Unexpected Masses? Crude_Analysis->Impurity_Check Identify_Impurity Identify Impurity Type (Oxidized, Pyrazolone, etc.) Impurity_Check->Identify_Impurity Yes Purification_Strategy Select Purification Method (Column, Recrystallization) Impurity_Check->Purification_Strategy No (Minor Impurities) Optimize_Reaction Optimize Reaction Conditions (Inert atm, Temp, etc.) Identify_Impurity->Optimize_Reaction Identify_Impurity->Purification_Strategy Proceed with Purification Optimize_Reaction->Start Rerun Reaction Pure_Product Pure Product Purification_Strategy->Pure_Product

Caption: A logical workflow for troubleshooting impurity issues in the synthesis.

References

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). Chemoselective synthesis of pyrazole derivatives via β-enamino keto esters. ARKIVOC, 2000(5), 89-97.
  • Organic Syntheses Procedure, 3(5)-aminopyrazole. Available at: [Link]

  • Bhat, B. A., et al. (2023).
  • ResearchGate Discussion on Pyrazole Purification. (2014). Available at: [Link]

  • Elmaati, T. M. A., et al. (2002). Studies with Arylhydrazono-3-oxopropanals: A novel route to synthesis of substituted pyrazoles, oxoalkanonitrile and glyoxalonitrile containing sulfa drug moieties. Afinidad.
  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 161-193.
  • Organic Chemistry Portal, Pyrazole Synthesis. Available at: [Link]

  • Portilla, J., et al. (2011). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 15(2), 194-214.
  • Beilstein Journals. (2024).
  • ScholarWorks at WMU. (1993). Synthesis of Biologically Active Substituted Chalcones.
  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). Chemoselective synthesis of pyrazole derivatives via β-enamino keto esters. ARKIVOC.
  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • SciSpace. (2008). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine.
  • Research Journal of Pharmacy and Technology. (2017). Synthesis and Physico Chemical Studies of Some Chalcone and Their Derivatives as Potential Antimicrobial Agents.
  • SCIEX. (2016). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS.
  • ACS Publications. (2005).
  • Google Patents. (2015).
  • RSC Publishing. (2018).
  • PMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Portilla, J., et al. (2011).
  • BenchChem. (2025).
  • Chemical Review and Letters. (2025).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • FDA. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine.
  • PubMed. (2007).
  • PMC. (2022).
  • ChemSynthesis. (2025). N-ethyl-5-phenyl-1H-pyrazol-3-amine.
  • Organic Chemistry Portal. (2022).
  • PMC. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry.
  • Shimadzu. (2023). Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
  • IRIS UniGe. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed. (2003).

Sources

Technical Support Center: 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Degradation Troubleshooting Guide

Reference ID: TSC-PYR-005 Date Last Updated: 2026-02-18 Applicable CAS: Not universally assigned (Analogous to 3-amino-5-substituted pyrazoles) Chemical Name: 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine

Executive Summary: The Stability Profile

As a Senior Application Scientist, I have analyzed the structural vulnerabilities of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine. While the pyrazole core offers robust aromatic stability, the molecule contains a "soft" metabolic handle—the thioether (methylsulfanyl) group —which acts as the primary failure point during storage and formulation.

Key Degradation Risks:

  • S-Oxidation (Primary): The sulfur atom is highly nucleophilic and prone to oxidation by atmospheric oxygen or peroxides in solvents, leading to sulfoxides and sulfones.

  • N-Oxidation (Secondary): The primary amine on the pyrazole ring is susceptible to radical-mediated oxidation, particularly under light exposure.

  • Photolytic Instability: The conjugated phenyl-pyrazole system can absorb UV light, driving radical formation that accelerates S-oxidation.

Degradation Pathways & Visualizer

The following diagram maps the kinetic degradation cascade. Use this to identify "ghost peaks" in your chromatograms.

DegradationPathway Parent Parent Compound (Thioether) Sulfoxide Degradant A: Sulfoxide (R-S(=O)-Me) [Polarity: High] Parent->Sulfoxide [O] (Fast) Peroxides/Air NOxide Degradant C: N-Oxides (Minor Pathway) Parent->NOxide Radical/Light Photo Photolytic Dimers (Trace) Parent->Photo UV Light Sulfone Degradant B: Sulfone (R-S(=O)2-Me) [Polarity: Medium] Sulfoxide->Sulfone [O] (Slow) Strong Oxidants

Figure 1: Step-wise oxidative degradation pathway. The transformation from Thioether to Sulfoxide is the kinetic product, while the Sulfone is the thermodynamic product.

Troubleshooting & FAQs

Module A: HPLC & Purity Analysis

Q: I see a new peak eluting before my main peak in Reverse Phase HPLC. What is it? A: This is almost certainly the Sulfoxide degradant .

  • Mechanism: The oxidation of the hydrophobic methylsulfanyl group (-SMe) to a sulfoxide (-S(=O)Me) significantly increases polarity.

  • Chromatographic Behavior: In Reverse Phase (C18) columns, more polar compounds elute earlier (lower Retention Time,

    
    ).
    
  • Confirmation: Check the UV spectrum. Sulfoxides often show a hypsochromic shift (blue shift) compared to the parent thioether due to the alteration of electron donation into the phenyl ring.

Q: My sample purity dropped from 99% to 94% after 24 hours in solution. Why? A: You are likely using a solvent with high peroxide content.

  • The Culprit: Ethers (THF, Dioxane) and lower-grade alcohols often contain peroxides that rapidly oxidize the thioether.

  • Immediate Fix: Switch to LC-MS grade Acetonitrile or freshly distilled Methanol . Avoid THF unless it is inhibited with BHT (though BHT can interfere with assays).

Module B: Storage & Handling

Q: The powder has turned from off-white to yellow. Is it still usable? A: The yellowing indicates surface oxidation or photolysis (formation of N-oxide chromophores or azo-linkages).

  • Action: Perform a "System Suitability" HPLC run.

  • Threshold: If purity is >98%, the color change is likely superficial (surface only). If <95%, repurify via recrystallization (ethanol/water) or column chromatography.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Validated Experimental Protocols

To confirm the identity of impurities or validate your analytical method, perform these forced degradation studies based on ICH Q1A (R2) guidelines [1].

Protocol 1: Oxidative Stress Test (S-Oxidation Confirmation)

Purpose: To deliberately generate Sulfoxide and Sulfone standards for HPLC marker identification.

  • Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile.

  • Stress Induction: Add 100 µL of 3% Hydrogen Peroxide (H₂O₂) .

  • Incubation:

    • Timepoint A (1 hour, RT): Inject sample. You should see the Sulfoxide (Peak A, early eluting).

    • Timepoint B (24 hours, RT): Inject sample. You should see the Sulfone (Peak B) appearing as Peak A decreases.

  • Quenching: Quench with 10% Sodium Metabisulfite before final analysis to prevent damage to the HPLC column.

Protocol 2: Photostability Stress Test

Purpose: To determine sensitivity to ambient light.

  • Preparation: Prepare a 1 mg/mL solution in Methanol in a clear glass vial.

  • Control: Wrap a second identical vial in aluminum foil (Dark Control).

  • Exposure: Place the clear vial in a light chamber (or sunny window) for 48 hours (approx. 1.2 million lux hours).[1]

  • Analysis: Compare the "Dark" vs. "Light" samples via HPLC.

    • Result: If the "Light" sample shows new peaks not present in the "Oxidative" test, these are unique photolytic degradants (likely ring-opening or dimerization).

Diagnostic Decision Tree

Use this logic flow to resolve purity issues in real-time.

TroubleshootingTree Start Issue: Low Purity / Extra Peaks CheckRT Check Retention Time (Rt) Start->CheckRT EarlyEluting Peak is Early Eluting (Polar) CheckRT->EarlyEluting Rt < Parent LateEluting Peak is Late Eluting (Non-polar) CheckRT->LateEluting Rt > Parent SulfoxideCheck Likely Sulfoxide. Check Solvent Peroxides. EarlyEluting->SulfoxideCheck DimerCheck Likely Dimer/Aggregate. Check Light Exposure. LateEluting->DimerCheck

Figure 2: Rapid diagnostic logic for identifying impurity sources based on relative retention time.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2003.

  • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides and Sulfones." Organic Sulfur Chemistry, CRC Press, 2019.
  • FDA Center for Drug Evaluation and Research. "Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products." U.S. Food and Drug Administration, 1996.

Sources

Validation & Comparative

Comparative Guide: 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine vs. JNK3 Inhibitor Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine —a representative of the aminopyrazole class of JNK3 inhibitors—against established industry standards.

Executive Summary: The Aminopyrazole Advantage

This compound represents the aminopyrazole scaffold, a structural class distinguished by its ability to achieve high isoform selectivity for JNK3 (c-Jun N-terminal Kinase 3) over the closely related p38 MAPK .

While first-generation inhibitors like SP600125 suffer from broad "pan-JNK" activity and significant off-target effects (inhibiting p38, MKKs, and other kinases), aminopyrazoles exploit subtle structural differences in the JNK3 ATP-binding pocket—specifically the smaller active site volume compared to p38—to deliver precision inhibition. This makes them critical tools for dissecting JNK3's specific role in neurodegeneration (Alzheimer’s, Parkinson’s) without confounding data from systemic JNK1/2 or p38 inhibition.

Key Differentiators
  • Selectivity: >1000-fold selectivity for JNK3 vs. p38 (class characteristic).

  • Mechanism: ATP-competitive, reversible inhibition.[1][2][3][4]

  • Primary Application: Neuroprotection studies requiring isoform specificity.

Technical Comparison: Performance Metrics

The following table contrasts the aminopyrazole scaffold with standard JNK inhibitors. Note that SR-3576 is used here as the optimized benchmark for the aminopyrazole class.

Table 1: Comparative Profile of JNK3 Inhibitors
FeatureAminopyrazole Scaffold (e.g., SR-3576)SP600125 JNK-IN-8 Tanzisertib (CC-930)
Primary Target JNK3 (High Selectivity)Pan-JNK (JNK1/2/3)Pan-JNK (Covalent)Pan-JNK (JNK1/2/3)
IC50 (JNK3) ~7 nM 90 nM4 nM5 nM
Selectivity vs. p38 >2,800-fold Low (~300-fold)HighHigh (>500-fold)
Selectivity vs. JNK1 Moderate (~10-20 fold)None (Equipotent)None (Equipotent)None (Equipotent)
Binding Mode ATP-Competitive (Reversible)ATP-Competitive (Reversible)Covalent (Irreversible Cys154)ATP-Competitive
Key Limitation Bioavailability varies by analogLow Specificity (Hits MKK4, etc.)Irreversible binding complicates washoutSystemic toxicity (JNK1/2)
Best Use Case Isoform-specific mechanistic studiesGeneral pathway screening (Legacy)Long-duration inhibitionClinical/Translational models

Mechanistic Insight: Why Aminopyrazoles Work

The structural logic of This compound relies on the "Gatekeeper" and "Selectivity Pocket" interactions.

Structural Determinants of Selectivity
  • Planarity: The aminopyrazole core is highly planar, allowing it to slot into the constricted ATP pocket of JNK3.

  • Steric Fit: The 3-methylsulfanyl-phenyl group acts as a "hydrophobic anchor." In JNK3, this group occupies a hydrophobic region (Selectivity Pocket I) that is sterically restricted in p38 MAPK.

  • Hydrogen Bonding: The exocyclic amine (position 3) and pyrazole nitrogens form a donor-acceptor triad with the hinge region (Glu147/Met149 in JNK3), mimicking the adenine ring of ATP.

Pathway Visualization

The following diagram illustrates the JNK signaling cascade and where the aminopyrazole scaffold intervenes compared to other inhibitors.

JNK_Pathway Stress Cellular Stress (Oxidative, Excitotoxicity) MAP3K MAP3Ks (ASK1, MLK3) Stress->MAP3K MKK MAP2Ks (MKK4, MKK7) MAP3K->MKK JNK3 JNK3 (Neuronal Isoform) MKK->JNK3 JNK1_2 JNK1 / JNK2 (Systemic Isoforms) MKK->JNK1_2 cJun c-Jun (Transcription Factor) JNK3->cJun Phosphorylation JNK1_2->cJun Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Gene Expression Aminopyrazole Aminopyrazoles (5-(3-Methylsulfanyl...)) High JNK3 Specificity Aminopyrazole->JNK3 Selective Block SP600125 SP600125 (Pan-JNK + Off-targets) SP600125->JNK3 SP600125->JNK1_2 Non-selective

Figure 1: JNK Signaling Cascade.[4][5] Aminopyrazoles selectively target the neuronal JNK3 isoform, sparing systemic JNK1/2 signaling, unlike broad-spectrum inhibitors like SP600125.

Experimental Protocols

To validate the performance of This compound , use the following protocols. These are designed to confirm both potency (IC50) and selectivity (vs. p38).[6]

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Purpose: Determine IC50 values for JNK3 and p38α to calculate selectivity ratios.

Materials:

  • Recombinant Human JNK3 and p38α (active).

  • Substrate: ATF2 (residues 19-96) or c-Jun fusion protein.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Compound: this compound (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute compound in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT) to creating a 10-point dose-response curve (e.g., 10 μM to 0.5 nM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 μL Compound solution.

    • 2 μL Enzyme mix (JNK3 or p38α, final conc. ~1-5 nM).

    • Incubate 15 min at RT to allow inhibitor binding.

    • 1 μL Substrate/ATP mix (Final ATP = Km apparent, typically 10-50 μM).

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response equation (Variable Slope) to extract IC50.

Protocol B: Cellular Neuroprotection Assay (HT-22 or SH-SY5Y Cells)

Purpose: Assess biological efficacy in preventing stress-induced apoptosis.

Workflow:

  • Seeding: Plate SH-SY5Y cells (human neuroblastoma) at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 μM) for 5 days if a neuronal phenotype is required.

  • Pre-treatment: Treat cells with the inhibitor (0.1, 1, 10 μM) for 1 hour. Include SP600125 (10 μM) as a positive control.

  • Stress Induction: Add Anisomycin (10 μg/mL) or 6-OHDA (50 μM) to induce JNK pathway activation and oxidative stress.

  • Incubation: Incubate for 24 hours.

  • Readout:

    • Viability: MTT or CellTiter-Glo assay.

    • Mechanism: Lyse cells and perform Western Blot for p-c-Jun (Ser63) . A selective JNK3 inhibitor should reduce p-c-Jun levels without affecting p-p38 levels (unlike SP600125).

Decision Logic: Selecting the Right Inhibitor

Use this logic flow to determine if the aminopyrazole scaffold is the correct tool for your study.

Selection_Logic Start Start: Select JNK Inhibitor Q1 Is Isoform Specificity Critical? (JNK3 vs JNK1/2/p38) Start->Q1 Q2 Is Long-term Inhibition Needed? Q1->Q2 No (General Block) Aminopyrazole Choose Aminopyrazole (5-(3-Methylsulfanyl...)) Reason: High JNK3 Selectivity Q1->Aminopyrazole Yes (Neuronal Studies) Covalent Choose JNK-IN-8 Reason: Irreversible/Potent Q2->Covalent Yes (>24 hrs) Pan Choose SP600125 Reason: Broad Screening (Legacy) Q2->Pan No (Acute/Reversible)

Figure 2: Inhibitor Selection Guide. Choose aminopyrazoles when distinguishing JNK3-mediated pathology from general stress responses.

References

  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38.[7] Journal of Biological Chemistry.[3][8][9] Link

    • Key Source: Defines the structural basis for aminopyrazole selectivity (SR-3576) vs. p38.
  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase.[2][3][4] PNAS. Link

    • Key Source: Characterization of the reference standard SP600125.
  • Zhang, T., et al. (2012). Discovery of JNK-IN-8, a potent and selective covalent JNK inhibitor. Chemistry & Biology.[2][3][8][10][11][12] Link

    • Key Source: Details on covalent inhibition altern
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

    • Key Source: Standard protocol for

Sources

The Pyrazole Scaffold: A Comparative Analysis of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine's Potential Efficacy Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs.[1][2][3] This guide delves into the potential biological efficacy of a specific, yet under-characterized pyrazole derivative, 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine . In the absence of direct clinical data for this compound, we will infer its potential applications and compare its hypothetical efficacy to established drugs by leveraging the well-documented activities of the broader pyrazole class. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities based on proven pharmacophores.

The Prominence of the Pyrazole Core

The versatility of the pyrazole scaffold lies in its unique structural and electronic properties, which allow for diverse substitutions and interactions with various biological targets.[4] This has led to the successful development of drugs across multiple therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[5][6] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Erlotinib, and the now-withdrawn anti-obesity drug Rimonabant all feature a core pyrazole or a bioisosteric equivalent, underscoring the scaffold's therapeutic importance.[7][8]

Potential Therapeutic Applications and Comparative Analysis

Based on the extensive literature on pyrazole derivatives, we can postulate several key therapeutic areas where this compound could exhibit significant biological activity.

Anti-inflammatory Activity: A Potential COX-2 Inhibitor

Many pyrazole derivatives exhibit potent anti-inflammatory effects, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[5][9]

Established Drug Comparison: Celecoxib (Celebrex®)

  • Mechanism of Action: Celecoxib is a selective COX-2 inhibitor that blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10][11][12][13][14] By selectively targeting COX-2 over COX-1, Celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs.[10]

  • Potential of this compound: The diaryl-substituted pyrazole structure is a common feature of many COX-2 inhibitors. The "3-Methylsulfanyl-phenyl" group on our target compound could potentially mimic the binding of other aryl moieties in the active site of COX-2. Further investigation through in-vitro enzyme assays would be necessary to confirm this hypothesis.

Experimental Protocol: In-vitro COX-1/COX-2 Inhibition Assay

A standard experimental workflow to assess the COX-2 inhibitory potential would involve:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured.

  • Incubation: The test compound (this compound) and a reference drug (Celecoxib) are pre-incubated with the enzymes at various concentrations.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine potency and selectivity.

Signaling Pathway: Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: COX-2 Inhibition by Celecoxib.

Anticancer Activity: Targeting Kinase Signaling

The pyrazole scaffold is present in several anticancer agents that function as kinase inhibitors.[9][15]

Established Drug Comparison: Erlotinib (Tarceva®)

  • Mechanism of Action: Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[16][17] It competitively binds to the ATP binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[18][19][20]

  • Potential of this compound: The structural features of our target compound, including the pyrazole core and the substituted phenyl ring, could allow it to fit into the ATP-binding pocket of various kinases. The methylsulfanyl group might offer unique interactions within the kinase active site. Screening against a panel of cancer-related kinases would be the first step in exploring this potential.

Experimental Protocol: Kinase Inhibition Assay

A typical workflow to screen for kinase inhibitory activity:

  • Kinase Panel: A broad panel of recombinant human kinases is used.

  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphotransferase reaction.

  • Procedure: The test compound is incubated with each kinase and its specific substrate in the presence of ATP.

  • Detection: A reagent is added that selectively binds to the remaining ATP, generating a fluorescent signal. A decrease in signal indicates kinase activity, and inhibition is measured as a percentage of the control.

Signaling Pathway: EGFR Signaling Cascade

G cluster_0 Autophosphorylation EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Erlotinib Erlotinib Erlotinib->P

Caption: Erlotinib inhibits EGFR signaling.

Antifungal Activity: Disrupting Fungal Cell Membranes

Certain pyrazole derivatives have shown promising antifungal activity.[5]

Established Drug Comparison: Fluconazole (Diflucan®)

  • Mechanism of Action: Fluconazole, a triazole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[21][22][23][24][25] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.[21][22][23][25]

  • Potential of this compound: While structurally distinct from triazoles, pyrazole derivatives can also interact with fungal metabolic pathways. The nitrogen-containing heterocycle could potentially chelate the heme iron in cytochrome P450 enzymes, similar to azole antifungals. The lipophilicity imparted by the methylsulfanyl-phenyl group may aid in penetrating the fungal cell membrane.

Experimental Protocol: Antifungal Susceptibility Testing

A standard method to assess antifungal activity is the broth microdilution assay:

  • Fungal Strains: Clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured.

  • Serial Dilution: The test compound and a reference drug (Fluconazole) are serially diluted in a microtiter plate containing fungal growth medium.

  • Inoculation: A standardized suspension of the fungal strain is added to each well.

  • Incubation: The plate is incubated under appropriate conditions to allow fungal growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Other Potential Activities

The pyrazole scaffold has been associated with a wide range of other biological activities, including:

  • Anticoagulant Activity: Apixaban (Eliquis®) is a pyrazole-containing direct factor Xa inhibitor used to prevent blood clots.[26][27][28][29][30]

  • Neurodegenerative Diseases: Some pyrazoline derivatives have shown potential as monoamine oxidase (MAO) inhibitors for the treatment of Parkinson's and Alzheimer's diseases.[31][32]

  • Anti-obesity (Historical Context): Rimonabant, a pyrazole derivative, was a selective cannabinoid 1 (CB1) receptor antagonist marketed for obesity before being withdrawn due to psychiatric side effects.[33][34][35][36][37]

Data Summary

Therapeutic AreaEstablished DrugMechanism of ActionPotential of this compound
Anti-inflammatory CelecoxibSelective COX-2 inhibitorPotential to act as a COX-2 inhibitor due to its diaryl-substituted pyrazole structure.
Anticancer ErlotinibEGFR tyrosine kinase inhibitorCould potentially inhibit various kinases by binding to the ATP pocket.
Antifungal FluconazoleInhibits fungal cytochrome P450 14α-demethylaseMay interact with fungal metabolic enzymes; lipophilicity could aid cell penetration.
Anticoagulant ApixabanDirect Factor Xa inhibitorThe pyrazole core is a known feature of Factor Xa inhibitors.
Neuroprotection (Various experimental)MAO inhibitionThe pyrazole scaffold is present in known MAO inhibitors.

Conclusion

While direct experimental data on the biological efficacy of this compound is not yet available in the public domain, the extensive and successful history of the pyrazole scaffold in drug discovery provides a strong rationale for its investigation. Based on the activities of structurally related compounds and established pyrazole-containing drugs, this molecule holds significant potential as an anti-inflammatory, anticancer, or antifungal agent. The comparative analysis with established drugs like Celecoxib, Erlotinib, and Fluconazole highlights plausible mechanisms of action that can be explored through the outlined experimental protocols. Further synthesis and biological screening of this and related derivatives are warranted to unlock their full therapeutic potential.

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A Head-to-Head In Vitro Comparison of Substituted Pyrazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1] Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and anticonvulsant properties.[3][4] This has led to the development of several successful drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[5][6]

For researchers and drug development professionals, understanding the nuanced effects of substitutions on the pyrazole ring is paramount. The addition of different functional groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a head-to-head in vitro comparison of various substituted pyrazole derivatives, supported by experimental data, to illuminate these structure-activity relationships (SAR) and guide future design efforts. We will delve into key therapeutic areas, presenting comparative data and the detailed protocols necessary to validate these findings in your own laboratory.

Synthesis and Structural Confirmation: The Foundation of Discovery

The synthesis of pyrazole derivatives is often achieved through the condensation reaction of β-dicarbonyl compounds with hydrazine derivatives, a classic method first described by Knorr.[2][7] Modern synthetic strategies have expanded to include multi-component reactions and the use of catalysts to improve yields and reduce reaction times.[1]

Following synthesis, rigorous characterization is essential to confirm the identity and purity of the derivatives. Standard spectroscopic techniques are employed for this purpose:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of atoms within the molecule.[8][9][10]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[8][10]

The following workflow provides a generalized overview of the synthesis and characterization process.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Start β-Diketone + Hydrazine Derivative Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Crude Crude Pyrazole Product Reaction->Crude Purify Recrystallization or Chromatography Crude->Purify Characterize Spectroscopic Analysis (FTIR, NMR, MS) Purify->Characterize Pure Pure Substituted Pyrazole Characterize->Pure BioAssay In Vitro Assays Pure->BioAssay

Caption: Generalized workflow for pyrazole synthesis and characterization.

In Vitro Performance: A Comparative Analysis

The true measure of a novel compound's potential lies in its biological activity. Here, we compare substituted pyrazole derivatives across several key in vitro assays.

Anti-inflammatory Activity: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[11] The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors with potentially fewer gastrointestinal side effects.[11] Pyrazoles are a prominent class of selective COX-2 inhibitors.[11]

The data below compares the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The Selectivity Index (SI), calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2), is a crucial metric, with higher values indicating greater selectivity for COX-2.

Table 1: Comparative COX Inhibition Data for Substituted Pyrazole Derivatives

CompoundSubstituentsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
5u Phenyl, -SO₂NH₂134.121.7974.92[5]
5s p-Tolyl, -SO₂NH₂130.591.7972.95[5]
5r 4-Fluorophenyl, -SO₂NH₂115.921.8064.40[5]
3b Benzenesulfonamide>100039.43 (nM)22.21[12]
5b Benzenesulfonamide>100038.73 (nM)17.47[12]
Celecoxib (Standard Drug)13.120.16878.06[5]

Note: Be mindful of unit differences (µM vs. nM) when comparing across different studies.

Expertise & Experience: The data clearly demonstrates the importance of the benzenesulfonamide (-SO₂NH₂) moiety for potent and selective COX-2 inhibition.[5] This group is known to interact with a secondary pocket in the COX-2 active site that is absent in COX-1, thereby conferring selectivity. Compounds 5u and 5s show remarkable selectivity, comparable to the established drug Celecoxib.[5]

The following diagram illustrates the role of COX-2 in the inflammatory cascade.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Stimuli Inflammatory Stimuli (Cytokines, Pathogens) Stimuli->COX2 Induces Expression Pyrazole Substituted Pyrazole (COX-2 Inhibitor) Pyrazole->COX2 Inhibits G A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add Pyrazole Derivatives (and Controls) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is based on standard methods for assessing the antioxidant capacity of novel compounds. [13][14][15] Objective: To measure the ability of a substituted pyrazole derivative to scavenge the DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Substituted pyrazole derivatives (dissolved in methanol or DMSO)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the pyrazole derivative (or standard antioxidant) to the wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. The total volume should be 200 µL. Prepare a control well containing only methanol/DMSO and the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the deep violet color. [15]5. Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value.

Conclusion and Future Outlook

This guide provides a comparative overview of substituted pyrazole derivatives, underscoring the profound impact of chemical modifications on in vitro biological activity. The data clearly shows that strategic substitutions can yield potent and selective inhibitors for a range of therapeutic targets, from inflammatory enzymes like COX-2 to various cancer cell lines and microbial pathogens.

The benzenesulfonamide moiety remains a critical component for designing selective COX-2 inhibitors. In the realm of oncology, pyrazole-indole hybrids have emerged as particularly promising, demonstrating cytotoxicity superior to standard chemotherapeutics in certain cell lines. [16][17]The structure-activity relationships highlighted herein offer a rational basis for the design of next-generation pyrazole-based therapeutics. Future research should focus on optimizing these lead compounds to improve their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, a crucial step in translating in vitro promise into clinical reality.

References

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  • Noolvi, M. N., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Research Journal of Pharmacy and Technology, 14(12), 6345-6351. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository. [Link]

  • El-Remaily, M. A. A. A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 5185-5201. [Link]

  • de Oliveira, C. S., et al. (2018). Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity. Current Bioactive Compounds, 14(3), 184-200. [Link]

  • Unknown. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Sharma, V., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. [Link]

  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 440-452. [Link]

  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6033. [Link]

  • Unknown. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kell, D. B., et al. (2017). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 22(12), 2098. [Link]

  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Gzella, A. K., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 26(13), 3843. [Link]

  • Abdelgawad, M. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 19575. [Link]

  • Unknown. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

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  • Geronikaki, A., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry Research, 21(9), 2341-2351. [Link]

  • Woon, E. C. Y., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 30(1), 123. [Link]

  • Gomha, S. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12133–12146. [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19183-19195. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]

Executive Summary & Compound Analysis

Status: Research Chemical / Intermediate Confidence Level: High-Precaution (Read-Across Methodology)

As a Senior Application Scientist, I must emphasize that for niche intermediates like This compound , specific toxicological data (LD50, OELs) is often absent from public registries. Therefore, we do not rely on the absence of evidence as evidence of safety. Instead, we apply a Structure-Activity Relationship (SAR) safety assessment.

Structural Hazard Breakdown:

  • Aminopyrazole Core: Structurally similar to known kinase inhibitors and biologically active pharmaceutical intermediates. We treat this motif as a potential Acute Toxin (Oral) and Skin/Eye Irritant .[2]

  • Methylsulfanyl (Thiomethyl) Group: Sulfur-containing aromatics often possess sensitizing properties and distinct odors. This moiety suggests a risk of Skin Sensitization and requires strict odor control (fume hood usage).

  • Free Amine: Potential for basicity; likely to cause chemical burns or severe irritation to mucous membranes upon inhalation.

Default Hazard Classification (Precautionary Principle):

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin/serious eye irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This compound requires a barrier-protection strategy designed to prevent both contact and inhalation sensitization.

Protection ZoneEquipment RequirementTechnical Rationale
Respiratory N95 (Minimum) or P100/Half-Face Respirator Required if handling outside a fume hood (e.g., weighing).[1] The amine dust is a respiratory irritant; the sulfur moiety is an odor/sensitizer risk.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Amine-based solids can cause severe corneal damage if dust enters the eye.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min.[1] Sulfur compounds can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Dermal (Body) Tyvek® Lab Coat (or closed-front cotton with sleeve covers)Prevents dust accumulation on street clothes.[1] Cotton absorbs; Tyvek repels. Sleeve covers bridge the gap between glove and coat.
Engineering Class II Biological Safety Cabinet or Fume Hood Mandatory. Do not handle open containers on an open bench. Airflow velocity must be >100 fpm.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
  • Causality: Static electricity often causes organic amine powders to "fly," increasing inhalation risk.

  • Protocol:

    • De-static: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the compound.

    • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or a pyramid glove bag.

    • Transfer: Never pour from the stock bottle. Use a disposable spatula to transfer small amounts to avoid cross-contamination of the bulk source.

Phase B: Solubilization (Reaction Setup)
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol .[1] It is likely sparingly soluble in water.

  • Protocol:

    • Add solvent slowly to the solid.

    • Exotherm Check: Amines can generate heat upon protonation or dissolution. Touch the vial (with gloves) to monitor temp.

    • Venting: Do not cap the vial tightly immediately after dissolution if using a reactive solvent; pressure buildup can cause spraying upon reopening.

Phase C: Waste & Disposal
  • Segregation: Do NOT mix with oxidizing agents (e.g., peroxide, nitric acid). The thioether (methylsulfanyl) group can be oxidized to sulfoxides/sulfones, potentially exothermically.

  • Deactivation (Odor Control): If the waste smells sulfurous, treat with dilute bleach (10% sodium hypochlorite) slowly in the fume hood to oxidize the sulfur species before disposal into the "Organic Non-Halogenated" stream (unless chlorinated solvents were used).

Safety Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for handling this specific compound class and the immediate response workflow for a spill.

Diagram 1: Risk Assessment & PPE Selection Logic

SafetyLogic Start Compound: this compound CheckData Specific SDS Available? Start->CheckData AnalyzeStruct Analyze Structure (SAR) CheckData->AnalyzeStruct No (Research Chem) RiskID Risks Identified: 1. Aminopyrazole (Tox/Irritant) 2. Thiomethyl (Sensitizer/Odor) AnalyzeStruct->RiskID PPE_Decision Select PPE Level: High Potency / Irritant Protocol RiskID->PPE_Decision Action_Resp Respiratory: Fume Hood + N95/P100 PPE_Decision->Action_Resp Action_Dermal Dermal: Double Nitrile + Sleeve Covers PPE_Decision->Action_Dermal Action_Eng Engineering: Anti-static Weighing PPE_Decision->Action_Eng

Caption: Logic flow for determining safety protocols when specific toxicological data is absent, relying on structural alerts.

Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Incident (Solid Powder) Evac 1. Evacuate Immediate Area (Alert Lab Mates) Spill->Evac PPE_Don 2. Don Full PPE (Goggles, Double Gloves, N95) Evac->PPE_Don Contain 3. Cover with Wet Paper Towel (Prevents Dust) PPE_Don->Contain Clean 4. Wipe Up & Double Bag Contain->Clean Decon 5. Wash Surface (Soap + Water) Clean->Decon

Caption: Immediate response protocol for a dry powder spill to minimize inhalation exposure.

References
  • PubChem. 3-(3-Methylphenyl)-1H-pyrazol-5-amine (Analogue Data). National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 4.C, Working with Chemicals of High Toxicity. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[4] Available at: [Link]

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。